molecular formula C30H30F2N6O3 B15613706 Sotorasib-d7

Sotorasib-d7

Katalognummer: B15613706
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: NXQKSXLFSAEQCZ-COELSVOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sotorasib-d7 is a useful research compound. Its molecular formula is C30H30F2N6O3 and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H30F2N6O3

Molekulargewicht

567.6 g/mol

IUPAC-Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(6S)-2,2,5,5-tetradeuterio-4-prop-2-enoyl-6-(trideuteriomethyl)piperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1/i5D3,13D2,15D2

InChI-Schlüssel

NXQKSXLFSAEQCZ-COELSVOJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Sotorasib-d7, a deuterated analog of the groundbreaking KRAS G12C inhibitor, Sotorasib. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information crucial for research and development.

Introduction

Sotorasib (AMG-510) is a first-in-class, orally bioavailable small molecule that covalently targets the G12C mutation in the KRAS protein.[1][2] This mutation is a key oncogenic driver in several cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Sotorasib works by irreversibly binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][4][5] This action inhibits downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][3]

This compound is a deuterium-labeled version of Sotorasib.[4] Stable isotope-labeled compounds like this compound are valuable tools in drug development. They are commonly used as internal standards in quantitative bioanalytical assays, such as those employing nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS and LC-MS), to improve accuracy and precision.[4] Deuteration can also be explored to potentially alter the pharmacokinetic and metabolic profiles of a drug.[4]

Chemical Properties of this compound

This compound is characterized by the substitution of seven hydrogen atoms with deuterium. The fundamental chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound[6]
Synonyms AMG-510-d7[4]
Molecular Formula C₃₀H₂₃D₇F₂N₆O₃[4][6]
Molecular Weight 567.65 g/mol [4][6]
Appearance White to light yellow solid[4]
Purity (typical) ≥98% (HPLC)
Isotopic Purity Information not readily available in the provided search results.
Solubility Sotorasib (non-deuterated): 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8[7]
pKa Sotorasib (non-deuterated): 8.06, 4.56[7]

Note: Solubility and pKa values are for the non-deuterated Sotorasib and are provided for reference.

Mechanism of Action: KRAS G12C Inhibition

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state that promotes uncontrolled cell proliferation.[2] Sotorasib specifically and irreversibly binds to the mutant cysteine residue in the switch-II pocket, which is accessible only when KRAS G12C is in its inactive GDP-bound form.[2] This covalent bond locks the protein in this inactive state, thereby shutting down downstream oncogenic signaling.[1][2][3]

Sotorasib_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_GTP->MAPK_Pathway PI3K_Pathway PI3K-AKT Pathway KRAS_GTP->PI3K_Pathway Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently binds & locks in inactive state Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation Inhibition Inhibition

Caption: Sotorasib's mechanism of action on the KRAS G12C signaling pathway.

Synthesis of this compound

The synthesis of this compound follows the same general pathway as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material for the piperazine (B1678402) moiety. While a specific, detailed protocol for this compound is not publicly available, the established synthesis of Sotorasib provides a clear roadmap.[8][9] The overall process involves the construction of the core pyrido[2,3-d]pyrimidin-2(1H)-one ring system, atropisomeric resolution, and subsequent functionalization.

Key Synthetic Steps for Sotorasib:

  • Amidation and Cyclization: The synthesis starts with the amidation of a nicotinic acid derivative.[9] The resulting nicotinamide (B372718) is then reacted with oxalyl chloride and an aminopyridine to form a urea (B33335) intermediate, which undergoes a base-mediated cyclization to yield a pyrimidine (B1678525) dione (B5365651).[8][9]

  • Atropisomer Resolution: Sotorasib exists as two atropisomers, only one of which is active.[8][10] A classical resolution using a chiral acid, such as (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA), is performed to isolate the desired atropisomer.[9]

  • Chlorination and SNAr Reaction: The resolved dione is treated with phosphorus oxychloride (POCl₃) to form a chloride intermediate.[9] This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a protected piperazine derivative. For this compound, a deuterated Boc-protected piperazine would be used at this stage.

  • Suzuki Coupling: A Suzuki coupling reaction is then carried out to attach the 2-fluoro-6-hydroxyphenyl group using a corresponding boroxine (B1236090) reagent.[8][9]

  • Deprotection and Final Amidation: The Boc protecting group on the piperazine is removed using an acid like trifluoroacetic acid (TFA).[9] The final step is the amidation of the exposed amine with acryloyl chloride to form the acrylamide (B121943) "warhead," which is crucial for the covalent interaction with the KRAS G12C cysteine.[8][9]

  • Purification: The final product is purified by recrystallization to achieve high purity.[9][11]

Sotorasib_Synthesis Start1 Nicotinic Acid Derivative Step1 Amidation & Cyclization Start1->Step1 Dione Racemic Pyrimidine Dione Step1->Dione Step2 Atropisomeric Resolution Dione->Step2 ResolvedDione Desired Atropisomer (Dione) Step2->ResolvedDione Step3 Chlorination (POCl₃) ResolvedDione->Step3 Chloride Chloride Intermediate Step3->Chloride Step4 SNAr Reaction Chloride->Step4 Start2 Boc-Piperazine-d7 Start2->Step4 PiperazineProduct Piperazine Adduct Step4->PiperazineProduct Step5 Suzuki Coupling PiperazineProduct->Step5 Start3 Boroxine Reagent Start3->Step5 CoupledProduct Boc-Sotorasib-d7 Step5->CoupledProduct Step6 Boc Deprotection (TFA) CoupledProduct->Step6 Amine Amine Intermediate Step6->Amine Step7 Final Amidation Amine->Step7 Start4 Acryloyl Chloride Start4->Step7 FinalProduct This compound Step7->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following is a generalized protocol based on the synthesis of Sotorasib.[9] Specific reaction conditions, reagent quantities, and purification methods would require optimization for the deuterated analog.

  • Formation and Resolution of the Pyrimidine Dione Core (28.6):

    • Amidation of nicotinic acid derivative (28.1) yields nicotinamide (28.2).

    • Treatment with oxalyl chloride followed by addition of aminopyridine (28.3) provides a urea intermediate (28.4).

    • The urea is not isolated but is subjected to a base-mediated cyclization to form the racemic pyrimidine dione (28.5).

    • The racemate is resolved by treatment with (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) in 2-MeTHF and heptane (B126788) to crystallize the desired atropisomeric co-crystal (28.6).

  • Chlorination and Piperazine Coupling:

    • The resolved dione (28.6) is treated with POCl₃ to afford the chloride intermediate (28.7).

    • An SNAr reaction is performed between the chloride (28.7) and the deuterated, Boc-protected piperazine derivative (e.g., (S)-Boc-2-methyl-d₃-piperazine-d₄) to furnish the coupled product (28.9-d7).

  • Suzuki Coupling:

    • The piperazine adduct (28.9-d7) is coupled with a boroxine reagent (28.10) under palladium catalysis to form the Boc-protected this compound intermediate (28.11-d7).

  • Deprotection and Final Acrylamide Formation:

    • Residual palladium is removed using a scavenger.

    • The Boc protecting group is cleaved with trifluoroacetic acid (TFA) to yield the free amine (28.12-d7).

    • The amine undergoes amidation with acryloyl chloride to form the final this compound product.

  • Purification:

    • The crude product is purified via seeded recrystallization from a solvent system such as ethanol (B145695) and water to yield this compound of high purity.

Sotorasib and its deuterated analogs are typically analyzed using methods like RP-HPLC and LC-MS/MS for quantification, purity assessment, and stability studies.[12][13] A typical validation workflow for an RP-HPLC method would be conducted according to ICH guidelines.[12]

HPLC_Validation_Workflow Start Method Development (Column, Mobile Phase, Wavelength) SystemSuitability System Suitability Testing Start->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Validation Method Validated Stability->Validation

Caption: Workflow for analytical method validation (e.g., RP-HPLC).

Conclusion

This compound is an essential tool for the continued research and development of Sotorasib and other KRAS G12C inhibitors. Its chemical properties are well-defined, and its synthesis, while complex, follows a logical and scalable route established for the parent compound. Understanding its synthesis, mechanism of action, and analytical methodologies is critical for its application in preclinical and clinical studies, particularly in pharmacokinetics, metabolism, and as a quantitative internal standard. This guide provides a foundational resource for scientists and researchers working in this cutting-edge area of oncology drug development.

References

The Purpose of Deuterated Sotorasib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (AMG 510) is a first-in-class covalent inhibitor of the KRAS G12C mutation, a significant driver in various solid tumors, most notably non-small cell lung cancer (NSCLC). The exploration of deuterated analogs of therapeutic compounds is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. This technical guide delineates the purpose of deuterated Sotorasib, primarily focusing on its potential to improve metabolic stability and its established role as a critical tool in bioanalytical assays. While preclinical and clinical data on a therapeutically intended deuterated Sotorasib are not publicly available, this document will extrapolate its purpose based on the known metabolic pathways of Sotorasib and the principles of deuterium (B1214612) substitution in drug development.

Introduction to Sotorasib and the Rationale for Deuteration

Sotorasib specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] This targeted action prevents downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1] Sotorasib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[3] This can lead to:

  • Reduced Metabolic Rate: A slower rate of metabolism can increase the drug's half-life and overall exposure.

  • Improved Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.

  • Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The Established Role of Deuterated Sotorasib (Sotorasib-d3)

Currently, the most prominent and publicly documented application of deuterated Sotorasib is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of Sotorasib-d3 is crucial for the accurate quantification of Sotorasib in biological matrices such as human plasma.

In LC-MS/MS analysis, a known quantity of the deuterated standard is added to the biological sample. Due to its identical chemical properties, Sotorasib-d3 behaves similarly to the non-deuterated Sotorasib during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This enables precise quantification of the analyte by comparing the signal intensity of Sotorasib to that of the known concentration of Sotorasib-d3, correcting for any sample loss during processing.

Potential Therapeutic Purpose of Deuterated Sotorasib

Based on the metabolic profile of Sotorasib, a deuterated version could be designed to enhance its therapeutic properties. The primary sites of metabolism on the Sotorasib molecule would be the logical locations for deuterium substitution to leverage the kinetic isotope effect. While specific data on a therapeutic deuterated Sotorasib is not available, the theoretical purpose would be to improve upon the pharmacokinetic profile of the parent drug.

Hypothetical Pharmacokinetic Improvements

The following table summarizes the potential, though not yet publicly demonstrated, pharmacokinetic advantages of a therapeutically designed deuterated Sotorasib compared to its non-deuterated counterpart.

Pharmacokinetic ParameterStandard Sotorasib (Observed)Deuterated Sotorasib (Hypothesized)Rationale for Improvement
Metabolism Primarily by CYP3A4-mediated oxidation.[2]Reduced rate of CYP3A4-mediated oxidation.Kinetic Isotope Effect: Slower cleavage of C-D bonds at metabolic "hot spots."
Half-life (t½) Approximately 5.5 hours.Potentially longer.Slower metabolism would lead to a reduced clearance rate.
Bioavailability Moderate.Potentially higher.Reduced first-pass metabolism in the gut and liver.
Dosing Frequency Once daily.Potentially less frequent (e.g., every other day).A longer half-life could maintain therapeutic concentrations for an extended period.
Metabolite Profile Formation of various metabolites.Potentially altered ratio of metabolites.Deuteration could shift metabolism towards alternative pathways, potentially reducing the formation of certain metabolites.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The diagram below illustrates the KRAS signaling pathway and the inhibitory action of Sotorasib. In KRAS G12C mutant cancers, the protein is constitutively active, leading to uncontrolled cell proliferation. Sotorasib covalently binds to the mutant cysteine, locking KRAS in its inactive state and blocking downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive) SOS1->KRAS G12C (GDP) GTP Exchange KRAS G12C (GTP) KRAS G12C (Active) RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Sotorasib Sotorasib Sotorasib->KRAS G12C (GDP) Covalent Inhibition

Figure 1: KRAS G12C signaling pathway and Sotorasib inhibition.
Experimental Workflow for Evaluating a Deuterated Sotorasib Candidate

The following diagram outlines a typical preclinical workflow for the evaluation of a novel deuterated drug candidate compared to its non-deuterated parent compound.

Deuterated_Sotorasib_Workflow cluster_synthesis Chemical Synthesis cluster_invivo In Vivo Evaluation Synthesis Synthesis of Deuterated and Non-Deuterated Sotorasib Binding_Assay KRAS G12C Binding Affinity Assay (e.g., SPR, ITC) Synthesis->Binding_Assay Cell_Potency Cellular Potency Assays (e.g., p-ERK inhibition, cell viability) Synthesis->Cell_Potency Metabolic_Stability Metabolic Stability Assays (Human Liver Microsomes) Synthesis->Metabolic_Stability Efficacy Xenograft Tumor Model Efficacy Studies Cell_Potency->Efficacy Pharmacokinetics Pharmacokinetic Studies in Rodents (PK parameters: t½, AUC, Clearance) Metabolic_Stability->Pharmacokinetics Pharmacokinetics->Efficacy

Figure 2: Preclinical evaluation workflow for deuterated Sotorasib.

Detailed Experimental Protocols

While specific protocols for a therapeutic deuterated Sotorasib are not available, the following are representative protocols for the evaluation of Sotorasib and would be applicable for a comparative study with a deuterated analog.

Synthesis of Sotorasib

The synthesis of Sotorasib is a multi-step process. A key step involves a Suzuki coupling reaction to form the biaryl core, followed by the introduction of the acrylamide (B121943) "warhead" which is crucial for its covalent binding mechanism. Detailed synthesis routes have been published and are often the subject of patent literature. A general overview of a synthetic route is provided in the diagram below.

Sotorasib_Synthesis Start_Material_A Pyridone Derivative Intermediate_1 Biaryl Core Start_Material_A->Intermediate_1 Suzuki Coupling Start_Material_B Boronic Acid Derivative Start_Material_B->Intermediate_1 Intermediate_2 Piperazine Adduct Intermediate_1->Intermediate_2 Piperazine Addition Sotorasib Sotorasib Intermediate_2->Sotorasib Acryloyl Chloride Addition

Figure 3: Simplified synthetic scheme for Sotorasib.
In Vitro p-ERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

  • Cell Line: A KRAS G12C mutant cell line (e.g., NCI-H358 or MIA PaCa-2).

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Serum-starve the cells for 24 hours.

    • Treat cells with a range of concentrations of Sotorasib or deuterated Sotorasib for 2 hours.

    • Stimulate the cells with epidermal growth factor (EGF) to induce the signaling cascade.

    • Lyse the cells and quantify the protein concentration.

    • Perform Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration, and an IC50 value (the concentration at which 50% of ERK phosphorylation is inhibited) is determined.

In Vivo Xenograft Tumor Model Study

This study evaluates the antitumor efficacy of the compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with a KRAS G12C mutant human tumor cell line.

  • Procedure:

    • Once tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, Sotorasib, deuterated Sotorasib).

    • The compounds are administered orally at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The primary, established purpose of deuterated Sotorasib (Sotorasib-d3) is as a stable isotope-labeled internal standard for the accurate bioanalysis of Sotorasib. Based on the principles of medicinal chemistry and the known metabolic pathways of Sotorasib, a therapeutically intended deuterated version would aim to improve the drug's pharmacokinetic profile by reducing its rate of metabolism. This could potentially lead to a longer half-life, increased exposure, and a more favorable dosing regimen. However, without publicly available preclinical or clinical data comparing deuterated Sotorasib to its non-deuterated parent, its therapeutic advantages remain hypothetical. Further research and publication of such data are necessary to fully elucidate the therapeutic purpose and potential of deuterated Sotorasib.

References

The Role of Sotorasib-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Sotorasib-d7 as an internal standard in the quantitative bioanalysis of Sotorasib (B605408), a pivotal KRAS G12C inhibitor. Accurate determination of drug concentrations in biological matrices is fundamental to pharmacokinetic studies and clinical efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, ensuring the highest level of accuracy and precision.

The Principle of Isotopic Dilution: The Core Mechanism

This compound is a deuterated form of Sotorasib, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612).[1] This substitution results in a molecule that is chemically identical to Sotorasib but has a higher molecular weight. This mass difference is the key to its function as an internal standard in a technique known as isotopic dilution mass spectrometry.[1]

The core principle is that the stable isotope-labeled internal standard (this compound) is added at a known concentration to the biological sample containing the analyte (Sotorasib) before any sample processing steps. Because this compound is chemically identical to Sotorasib, it experiences the same physical and chemical variations during sample preparation, chromatography, and ionization as the analyte. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can differentiate between Sotorasib and this compound based on their different mass-to-charge ratios (m/z). The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (contains Sotorasib) IS_Addition Addition of known amount of this compound (IS) Sample->IS_Addition Spiking Extraction Extraction (e.g., Protein Precipitation) IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation Injection Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration (Sotorasib & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Sotorasib / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Fig. 1: Bioanalytical workflow using this compound as an internal standard.

Experimental Protocols for Sotorasib Quantification

The following sections provide a detailed overview of a typical experimental protocol for the quantification of Sotorasib in human plasma using this compound as an internal standard, based on published methodologies.

Materials and Reagents
  • Analytes: Sotorasib reference standard, this compound internal standard.

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (analytical grade), Ammonium acetate (B1210297) (analytical grade), Deionized water.

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Sotorasib and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Sotorasib primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 40 ng/mL) in methanol.[2] This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Sotorasib from plasma samples.[2][3][4]

  • Aliquot 25-200 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution in an organic solvent (e.g., 125 µL of 40 ng/mL this compound in methanol).[2] The organic solvent acts as the precipitating agent.

  • Vortex the mixture thoroughly to ensure complete protein precipitation and mixing of the internal standard with the sample.

  • Centrifuge the samples at high speed (e.g., 1500 x g for 10 minutes) to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • The supernatant may be further diluted with a water/methanol mixture before injection into the LC-MS/MS system.[2]

Instrumental Analysis: LC-MS/MS Conditions

The separation and detection of Sotorasib and this compound are achieved using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.

Liquid Chromatography

The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous matrix components and to ensure a sharp and symmetrical peak shape.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic acid in water or Ammonium acetate buffer[3][5]
Mobile Phase B Methanol or Acetonitrile[3][5]
Flow Rate 0.5 - 1.0 mL/min[5][6]
Elution Mode Isocratic or Gradient[3][4][5]
Injection Volume 2 - 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Mass Spectrometry

A triple quadrupole mass spectrometer is typically used for the detection of Sotorasib and this compound. The instrument is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM).

In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+) of the analyte. This ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to monitor a specific product ion resulting from the fragmentation. This process provides high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sotorasib 561.58417.19[5]
561.09316.84[6]
This compound ~568.6(Varies based on fragmentation)

Note: The exact m/z values for this compound will be higher than that of Sotorasib, corresponding to the mass increase from the deuterium labeling. The specific product ion monitored for this compound should be chosen to be intense and free from interference.

cluster_0 Ion Source cluster_1 Mass Analyzer (Triple Quadrupole) LC_Eluent LC Eluent (Sotorasib + this compound) ESI Electrospray Ionization (ESI+) LC_Eluent->ESI Ions [Sotorasib+H]+ [this compound+H]+ ESI->Ions Q1 Q1: Precursor Ion Selection (e.g., m/z 561.6 for Sotorasib) Ions->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 417.2 for Sotorasib) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Fig. 2: Principle of MRM detection for Sotorasib in a triple quadrupole mass spectrometer.

Data Analysis and Quantification

The concentration of Sotorasib in the unknown samples is determined by constructing a calibration curve.

  • Calibration Curve: A series of calibration standards with known concentrations of Sotorasib are prepared in the same biological matrix as the unknown samples. These standards are processed and analyzed alongside the unknown samples.

  • Peak Area Ratio: The peak areas of Sotorasib and this compound are integrated from the chromatograms. The ratio of the peak area of Sotorasib to the peak area of this compound is calculated for each calibration standard.

  • Linear Regression: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of Sotorasib for the calibration standards. A linear regression analysis is applied to the data.

  • Quantification of Unknowns: The peak area ratio for each unknown sample is calculated and used to determine the concentration of Sotorasib by interpolating from the calibration curve.

The linear range for the quantification of Sotorasib can vary depending on the specific method and instrumentation, with reported ranges from 2.50-50.00 ng/mL to 10.0-10,000 ng/mL.[4][5]

Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA and ICH). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

  • Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between repeated measurements (precision).

  • Calibration Curve: Demonstrating the linear relationship between the peak area ratio and concentration over a defined range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Published methods using a stable isotope-labeled internal standard for Sotorasib have demonstrated full compliance with these validation parameters.[4]

Conclusion

The mechanism of action of this compound as an internal standard is rooted in the well-established principle of isotopic dilution. Its chemical identity with Sotorasib ensures that it accurately tracks and corrects for variations throughout the analytical process. This leads to a highly reliable, sensitive, and specific LC-MS/MS method for the quantification of Sotorasib in biological matrices, which is essential for supporting preclinical and clinical drug development. The use of this compound represents the best practice for generating high-quality bioanalytical data for this important therapeutic agent.

References

Navigating KRAS G12C Inhibition: A Technical Guide to the Commercial Availability and Application of Sotorasib-d7 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Sotorasib-d7, a crucial tool for researchers in the field of oncology and drug development. Sotorasib (AMG 510) is a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for the accurate quantification of Sotorasib in complex biological matrices using mass spectrometry-based assays. This guide details its commercial sources, physicochemical properties, and provides established experimental protocols for its use in research.

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and reproducibility of experimental results.[1] Researchers can procure this compound from the following vendors:

  • Clinivex : Offers this compound for research and development purposes, shipping products at room temperature unless otherwise specified.[1]

  • MedChemExpress (MCE) : Provides this compound, described as a deuterium-labeled Sotorasib, for research use only.[2]

  • TLC Pharmaceutical Standards : Lists this compound as a related product to Sotorasib, available for purchase.

It is important to note that these products are strictly intended for research and development and not for human or animal consumption.[1]

Physicochemical Properties of Sotorasib and its Deuterated Analog

Sotorasib is a pyridopyrimidine derivative that irreversibly inhibits KRAS G12C by locking it in an inactive GDP-bound state.[2][3] The key physicochemical properties of Sotorasib and its deuterated analog, this compound, are summarized in the table below.

PropertySotorasibThis compound
IUPAC Name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]-4-[(2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl]pyrido[2,3-d]pyrimidin-2(1H)-oneNot explicitly available, deuterated analog of Sotorasib
Molecular Formula C₃₀H₃₀F₂N₆O₃C₃₀H₂₃D₇F₂N₆O₃
Molecular Weight 560.606 g/mol 567.65 g/mol
CAS Number 2296729-00-3Not explicitly available

The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor growth. Sotorasib selectively targets and covalently binds to the cysteine residue of the KRAS G12C mutant, thereby inhibiting its downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Activates GAP GAP GAP->KRAS_GTP Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GTP Inhibits (G12C Mutant)

KRAS G12C signaling pathway and Sotorasib inhibition.

Experimental Protocols for Quantification of Sotorasib using this compound

The following section details a typical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Sotorasib in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a composite based on published methodologies.

Sample Preparation (Protein Precipitation)
  • To a 25.0 µL aliquot of the plasma sample, add 125 µL of a working solution of this compound (internal standard) in methanol (B129727). The concentration of the internal standard should be optimized for the specific assay.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Dilute a 40.0 µL aliquot of the supernatant with 200 µL of a water/methanol mixture (e.g., 60:40 v/v) prior to injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a Phenomenex Kinetex C8 (3.0 mm × 50 mm, 2.6 µm) or an Acquity UPLC BEH C18.

  • Mobile Phase A: 0.1% formic acid in water (v/v).

  • Mobile Phase B: 0.1% formic acid in methanol (v/v).

  • Gradient Elution: A gradient elution program should be developed to ensure adequate separation of Sotorasib and this compound from matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sotorasib: The parent ion (Q1) is m/z 561.09, and a characteristic product ion (Q3) is m/z 316.84.

    • This compound: The parent ion (Q1) will be approximately m/z 568.1, and the product ion (Q3) should be determined by direct infusion or theoretical fragmentation to ensure it is specific and free from interference.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity of both Sotorasib and this compound.

Data Analysis
  • Quantification is achieved by calculating the peak area ratio of the analyte (Sotorasib) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of Sotorasib standards.

  • The concentration of Sotorasib in unknown samples is then determined by interpolation from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Methanol) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Sotorasib / this compound) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Sotorasib Concentration Calibration_Curve->Quantification

LC-MS/MS workflow for Sotorasib quantification.

References

Sotorasib vs. Sotorasib-d7: A Technical Guide to Structural Differences and Their Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural differences between Sotorasib and its deuterated analog, Sotorasib-d7. It explores the rationale behind isotopic labeling and its potential impact on the compound's physicochemical and pharmacological properties. This document also outlines detailed experimental protocols relevant to the study of these molecules and visualizes key biological and experimental workflows.

Introduction to Sotorasib and the Significance of Deuteration

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth.[2] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[2] Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][2]

This compound is a deuterated analog of Sotorasib.[1] Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. The replacement of hydrogen with deuterium can lead to a stronger chemical bond (the kinetic isotope effect), which can alter the rate of chemical reactions, including metabolic processes. In drug development, selective deuteration is a strategy employed to improve a drug's metabolic stability, potentially leading to an increased half-life and altered pharmacokinetic profile. However, it is important to note that this compound is primarily documented and utilized as a stable isotope-labeled internal standard for the accurate quantification of Sotorasib in biological matrices during analytical testing.[1]

Structural Differences

The core structural difference between Sotorasib and this compound lies in the substitution of seven hydrogen atoms with deuterium atoms in the this compound molecule.

Sotorasib:

  • Molecular Formula: C₃₀H₃₀F₂N₆O₃[2]

  • Molecular Weight: 560.6 g/mol [2]

  • IUPAC Name: 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[3]

This compound:

  • Molecular Formula: C₃₀H₂₃D₇F₂N₆O₃[4]

  • Molecular Weight: 567.65 g/mol [4]

While the exact positions of the seven deuterium atoms are not consistently detailed in publicly available literature, they are strategically placed on the molecule for its function as an internal standard, meaning they are in a part of the molecule that is not prone to in-source fragmentation during mass spectrometry analysis. Based on the known metabolism of Sotorasib, which is primarily mediated by CYP3A4 and non-enzymatic conjugation, it is plausible that the deuteration sites are located at metabolically susceptible positions to investigate the kinetic isotope effect.

Quantitative Data Summary

As of the latest available data, there is no publicly accessible, direct comparative quantitative data on the pharmacokinetics, metabolic stability, or potency of Sotorasib versus this compound as a therapeutic agent. This compound is consistently described as an analytical tool.[1] The following table summarizes the known pharmacokinetic parameters of Sotorasib.

ParameterValueSpeciesReference
Sotorasib Pharmacokinetics
Bioavailability~65%Human[5]
Tmax~1 hourHuman[5]
Protein Binding89%Human
Volume of Distribution (Vd)211 LHuman[6]
MetabolismPrimarily CYP3A4, non-enzymatic conjugationHuman[7]
Elimination Half-life (t1/2)5.5 hoursHuman
ExcretionFeces (74%), Urine (6%)Human[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative study of Sotorasib and a deuterated analog.

Synthesis of Sotorasib

The synthesis of Sotorasib is a multi-step process that has been described in the literature. A general overview of a potential synthetic route is as follows:

  • Preparation of the Pyridopyrimidinone Core: This typically involves the condensation of a substituted aminopyridine with a suitable pyrimidine (B1678525) precursor.

  • Introduction of the Piperazine (B1678402) Moiety: The piperazine ring is introduced via a nucleophilic aromatic substitution reaction.

  • Suzuki Coupling: The 2-fluoro-6-hydroxyphenyl group is installed using a palladium-catalyzed Suzuki coupling reaction.

  • Acrylation: The final acryloyl group is added to the piperazine nitrogen to complete the synthesis of Sotorasib.[8]

A detailed, step-by-step synthesis protocol can be found in various patents and publications related to Sotorasib's discovery and process development.[9][10]

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of Sotorasib and this compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Sotorasib and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard, if not using one of the test compounds as such)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the test compound (Sotorasib or this compound, e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693/k.

KRAS G12C Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the potency of Sotorasib and this compound in inhibiting KRAS G12C signaling.

Objective: To determine the IC₅₀ value of the test compounds for the inhibition of KRAS G12C-driven cell proliferation.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sotorasib and this compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Sotorasib or this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Viability Measurement: After the incubation period, measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Sotorasib Sotorasib / this compound Sotorasib->KRAS_GDP Covalently Binds & Inhibits Reactivation

Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Sotorasib or This compound Incubate Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: In Vitro Metabolic Stability Assay Workflow.

KRAS_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout & Analysis Seed Seed KRAS G12C Mutant Cells Treat Treat with Sotorasib or this compound (Serial Dilution, 72h) Seed->Treat Viability Measure Cell Viability (e.g., CellTiter-Glo®) Treat->Viability Analysis Data Analysis (IC50 Determination) Viability->Analysis

Caption: Cell-Based KRAS G12C Inhibition Assay Workflow.

References

Isotopic Labeling of Sotorasib for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein. Understanding the metabolic fate of Sotorasib is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling is a powerful technique that enables the definitive tracing and quantification of a drug and its metabolites in complex biological systems. This technical guide provides a comprehensive overview of the isotopic labeling of Sotorasib for metabolic studies, detailing its metabolic pathways, experimental protocols for the synthesis of labeled compounds and metabolic analysis, and a summary of key quantitative data.

Metabolic Pathways of Sotorasib

The metabolism of Sotorasib proceeds through two primary routes: oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and non-enzymatic conjugation with glutathione (B108866).

Oxidative Metabolism: In vitro studies have identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of Sotorasib, with a minor contribution from CYP2C8.[1] The primary oxidative metabolites include hydroxylated and N-dealkylated products. Notably, the metabolite M24 is formed primarily through the action of CYP3A4 and CYP3A5, while M18 is a hydroxylated product of CYP2C8 activity.[2]

Glutathione Conjugation: Sotorasib can also undergo non-enzymatic conjugation with glutathione, a key detoxification pathway.[3] This is followed by further enzymatic processing to form cysteine and mercapturic acid adducts. The major circulating metabolite M10 is a product of this pathway, resulting from the hydrolysis of the glutathione adduct mediated by gamma-glutamyl transferase (GGT).[3]

A diagram illustrating the primary metabolic pathways of Sotorasib is presented below.

Sotorasib_Metabolism cluster_cyp Oxidative Metabolism cluster_gsh Glutathione Conjugation Sotorasib Sotorasib M18 M18 (hydroxylation) Sotorasib->M18 CYP2C8 M24 M24 (oxidation) Sotorasib->M24 CYP3A4/5 GSH_Adduct Glutathione Adduct (M12) Sotorasib->GSH_Adduct Non-enzymatic M10 Cysteine Adduct (M10) GSH_Adduct->M10 GGT

Figure 1: Primary metabolic pathways of Sotorasib.

Isotopic Labeling of Sotorasib

For metabolic studies, Sotorasib is typically labeled with carbon-14 (B1195169) ([14C]) or stable isotopes such as deuterium (B1214612) ([2H] or D) or carbon-13 ([13C]). Radiolabeled [14C]-Sotorasib is invaluable for mass balance studies to determine the routes and rates of excretion, while stable isotope-labeled Sotorasib is often used as an internal standard in quantitative bioanalytical assays.

Synthesis of [14C]-Sotorasib

A synthetic route to [14C]-Sotorasib has been developed for use in human absorption, metabolism, and excretion (ADME) studies.[4] The general strategy involves the introduction of the 14C label at a late stage in the synthesis to maximize the radiochemical yield. The synthesis of a key intermediate, a pyrimidine (B1678525) dione, is followed by a series of reactions including a Suzuki coupling and amidation to yield the final [14C]-labeled product.[4] While a detailed, step-by-step protocol is proprietary, the general workflow is outlined below.

C14_Sotorasib_Synthesis start [14C]-Labeled Precursor step1 Formation of [14C]-Pyrimidine Dione Intermediate start->step1 step2 Suzuki Coupling step1->step2 step3 Amidation step2->step3 end [14C]-Sotorasib step3->end

Figure 2: General workflow for the synthesis of [14C]-Sotorasib.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Sotorasib and identifying its metabolites using human liver microsomes.

Materials:

  • Sotorasib

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Sotorasib in a suitable solvent (e.g., DMSO).

  • Pre-warm the HLM suspension and phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and Sotorasib solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining Sotorasib and identify the formed metabolites.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantitative analysis of Sotorasib and its metabolites in biological matrices.[5]

Sample Preparation: A common method for plasma sample preparation is protein precipitation.[5] This typically involves adding a precipitating agent, such as methanol or acetonitrile, to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple reaction monitoring (MRM) is utilized for sensitive and specific quantification of the parent drug and its metabolites.

A general workflow for the bioanalysis of Sotorasib and its metabolites is depicted below.

Bioanalysis_Workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis (C18, ESI+, MRM) prep->analysis data Data Processing and Quantification analysis->data

Figure 3: General workflow for the bioanalysis of Sotorasib.

Quantitative Data Summary

The following tables summarize key quantitative data from metabolic studies of Sotorasib.

Table 1: Human Mass Balance Data for [14C]-Sotorasib [3]

ParameterValue
Recovery in Feces (% of dose) 74.4%
Recovery in Urine (% of dose) 5.81%
Total Recovery (% of dose) 80.6%
Unchanged Sotorasib in Feces (% of dose) 53%
Unchanged Sotorasib in Urine (% of dose) 1%

Table 2: Relative Abundance of Sotorasib and its Major Metabolites in Human Plasma [3]

Analyte% of Total Radioactivity in Plasma
M10 (Cysteine Adduct) 31.6%
Sotorasib (Unchanged) 22.2%
M24 (Oxidative Metabolite) 13.7%

Table 3: In Vitro Sotorasib Depletion with Recombinant CYP Enzymes [2]

Recombinant Enzyme% Sotorasib Remaining (after 30 min)
CYP2C8 Depletion Observed
CYP3A4 Depletion Observed
CYP3A5 Depletion Observed

Note: Specific Km and Vmax values for the metabolism of Sotorasib by individual CYP isoforms are not publicly available in the reviewed literature.

Conclusion

The isotopic labeling of Sotorasib has been instrumental in elucidating its metabolic pathways and pharmacokinetic properties. The use of [14C]-Sotorasib in human ADME studies has provided definitive data on its absorption, distribution, metabolism, and excretion. In vitro studies with human liver microsomes and recombinant CYP enzymes have identified the key enzymatic players in its oxidative metabolism. The combination of these isotopic labeling techniques with advanced bioanalytical methods like LC-MS/MS provides a powerful toolkit for researchers and drug development professionals to gain a comprehensive understanding of the metabolic fate of Sotorasib, ultimately contributing to its safe and effective clinical use.

References

Sotorasib-d7 Reference Standard: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of the Sotorasib-d7 reference standard. This compound, a deuterium-labeled version of the potent and selective KRAS G12C inhibitor Sotorasib (B605408), serves as an essential internal standard for quantitative bioanalytical assays by mass spectrometry.[1] This document outlines the key quality attributes, detailed experimental protocols for its analysis, and relevant biological context for its application in research and development.

Quantitative Data Summary

The following tables summarize the key analytical data for a representative batch of this compound reference standard.

Table 1: General Information

ParameterSpecification
Chemical Name 4-((S)-4-acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl-d7)pyrido[2,3-d]pyrimidin-2(1H)-one
Molecular Formula C₃₀H₂₃D₇F₂N₆O₃
Molecular Weight 567.65 g/mol
CAS Number Not available (deuterated analog)
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C to -80°C under nitrogen.[1]

Table 2: Purity and Identity

TestMethodResult
Identity ¹H NMR, Mass SpecConforms to structure
Purity (Chromatographic) HPLC-UV99.8%
Isotopic Purity Mass Spectrometry99.5%
Deuterium (B1214612) Incorporation Mass Spectrometry>99% atom % D

Table 3: Residual Impurities

TestMethodResult
Residual Solvents GC-HSMeets USP <467> limits
Water Content Karl Fischer Titration0.15%

Experimental Protocols

Detailed methodologies for the key analytical tests performed on the this compound reference standard are provided below.

Identification by NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Protocol:

    • Prepare a sample solution by dissolving approximately 5 mg of the this compound reference standard in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • The resulting spectrum is compared to the known spectrum of Sotorasib, confirming the presence of characteristic peaks and the absence of signals corresponding to the deuterated positions.

Purity Determination by HPLC-UV
  • Objective: To determine the chromatographic purity of the this compound reference standard.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Orthophosphoric Acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 221 nm.[2]

    • Injection Volume: 10 µL.

    • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Deuterium Incorporation by Mass Spectrometry
  • Objective: To confirm the molecular weight and determine the isotopic purity and the extent of deuterium incorporation.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Protocol:

    • Chromatography: A rapid LC method is used to introduce the sample into the mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used.

    • Data Acquisition: Full scan mass spectra are acquired over a mass-to-charge (m/z) range that includes the expected molecular ions of this compound and any potential non-deuterated or partially deuterated species.

    • Analysis: The isotopic distribution of the molecular ion cluster is analyzed to confirm the number of deuterium atoms and to calculate the isotopic purity.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
  • Objective: To identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Protocol:

    • Accurately weigh about 100 mg of the this compound reference standard into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and seal the vial.

    • The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.

    • A sample of the headspace gas is injected into the GC.

    • The retention times and peak areas of any detected solvents are compared to those of known solvent standards for identification and quantification, according to USP <467> guidelines.[3][4]

Visualizations

Diagrams illustrating key workflows and biological pathways are provided below.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation cluster_coa Final Documentation Sample This compound Reference Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV (Purity) Dissolution->HPLC LCMS LC-MS (Identity, Isotopic Purity) Dissolution->LCMS NMR NMR (Structure Confirmation) Dissolution->NMR GC GC-HS (Residual Solvents) Dissolution->GC Purity_Data Chromatographic Purity >99.5% HPLC->Purity_Data Identity_Data Structural Confirmation LCMS->Identity_Data Isotopic_Data Isotopic Enrichment >98% LCMS->Isotopic_Data NMR->Identity_Data Solvent_Data Residual Solvents < USP Limits GC->Solvent_Data CoA Certificate of Analysis Purity_Data->CoA Identity_Data->CoA Isotopic_Data->CoA Solvent_Data->CoA

Analytical Workflow for this compound Reference Standard.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding to G12C (Locks in Inactive State)

KRAS Signaling Pathway and Sotorasib Inhibition.

References

In-Depth Technical Guide: Storage and Stability of Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability guidelines for Sotorasib-d7, a deuterated isotopologue of the KRAS G12C inhibitor, Sotorasib. The information presented is essential for ensuring the integrity and reliability of this compound in research and development settings. The stability profile of Sotorasib is used as a proxy for this compound, a common practice for deuterated standards where specific stability data is not available.

Storage Recommendations

Proper storage of this compound is critical to prevent degradation and maintain its chemical purity and isotopic enrichment. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Recommendations
Solid Room TemperatureShort-termFor shipment and brief storage.
-20°CLong-termStore under a nitrogen atmosphere.[1][2]
In Solvent -20°CUp to 1 monthStore under a nitrogen atmosphere.[1]
-80°CUp to 6 monthsStore under a nitrogen atmosphere.[1]

Stability Profile under Forced Degradation

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The following data, derived from studies on Sotorasib, outlines its stability under various stress conditions. These results are considered applicable to this compound.

Table 2: Summary of Forced Degradation Studies on Sotorasib

Stress ConditionReagent and ConditionsDegradation (%)
Acid Hydrolysis 1N HCl17.5%
Base Hydrolysis 1N NaOH17.8%
Oxidative 30% Hydrogen Peroxide18.6%
Reductive 30% Sodium Bisulphate16.9%
Thermal Heat13.9%

Data sourced from a stability-indicating RP-HPLC method development study for Sotorasib.

Experimental Protocols

The following section details the methodologies for the stability-indicating analytical method and the forced degradation studies performed on Sotorasib.

Stability-Indicating RP-HPLC Method

A robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Sotorasib from its degradation products.

Table 3: Chromatographic Conditions for Stability-Indicating RP-HPLC Analysis of Sotorasib

ParameterCondition
Instrument HPLC with PDA Detector
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 221 nm
Column Temperature Ambient
Injection Volume Not Specified
Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on Sotorasib.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sotorasib_Stock Prepare Sotorasib Stock Solution Dilution Dilute to Working Concentration Sotorasib_Stock->Dilution Acid Acid Hydrolysis (e.g., 1N HCl) Dilution->Acid Base Base Hydrolysis (e.g., 1N NaOH) Dilution->Base Oxidative Oxidation (e.g., 30% H2O2) Dilution->Oxidative Reductive Reduction (e.g., 30% NaHSO3) Dilution->Reductive Thermal Thermal Degradation (Heat) Dilution->Thermal Neutralization Neutralize Acid/Base Samples Acid->Neutralization Base->Neutralization HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Oxidative->HPLC_Analysis Reductive->HPLC_Analysis Thermal->HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Quantify Degradation HPLC_Analysis->Data_Evaluation

Forced Degradation Experimental Workflow for Sotorasib.

Degradation Pathway of Sotorasib

Detailed information on the specific chemical structures of the degradation products of Sotorasib is not extensively available in the public domain. However, based on the known functional groups within the Sotorasib molecule (a pyridopyrimidine core, an acrylamide (B121943) group, and piperazine (B1678402) ring), a proposed general degradation pathway can be conceptualized. The acrylamide moiety is susceptible to hydrolysis, and the piperazine ring can undergo oxidation. The pyridopyrimidine core, being a heterocyclic aromatic system, is generally more stable but can be susceptible to oxidation and cleavage under harsh conditions.

To provide a visual representation of a potential degradation process, the following diagram illustrates a hypothetical degradation pathway focusing on the hydrolysis of the acrylamide group, a common degradation route for molecules containing this functional group.

G Sotorasib Sotorasib Hydrolysis_Product Hydrolyzed Acrylamide Degradant Sotorasib->Hydrolysis_Product Hydrolysis (Acidic/Basic Conditions) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation/Further Hydrolysis

References

Sotorasib-d7: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Sotorasib-d7 in preclinical research. Sotorasib, a first-in-class inhibitor of the KRAS G12C mutation, has shown significant promise in the treatment of various cancers. The deuterated analog, this compound, is an invaluable tool for pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from the non-labeled drug.

I. Introduction to this compound for Preclinical Research

A. Overview of Sotorasib (AMG 510)

Sotorasib is a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation, G12C. This mutation is a key driver in several cancer types, including non-small cell lung cancer. Sotorasib functions by irreversibly binding to the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1][2]

B. Role of Deuterated Analogs in Drug Development

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are critical tools in pharmaceutical research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolism at the site of deuteration, potentially improving a drug's pharmacokinetic profile. In preclinical research, deuterated analogs like this compound are primarily used as internal standards in bioanalytical assays due to their similar chemical properties and distinct mass from the parent drug.

C. Applications of this compound

The primary application of this compound in preclinical research is as an internal standard for the accurate quantification of Sotorasib in biological matrices such as plasma, serum, and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[3] Its use helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy of the pharmacokinetic data.

II. This compound Supplier Information

A. Overview of Identified Suppliers

Several chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. Based on available information, MedChemExpress and TLC Pharmaceutical Standards are among the suppliers offering this compound.[1][4] Researchers are advised to contact these suppliers directly to obtain the most current product specifications and a Certificate of Analysis.

B. Comparative Data on this compound Specifications

The following table summarizes typical quantitative data for this compound available for preclinical research. It is important to note that these values are representative and may vary between suppliers and batches. A Certificate of Analysis from the supplier will provide lot-specific details.

Parameter MedChemExpress TLC Pharmaceutical Standards
Product Number HY-114277BS-200002
Molecular Formula C₃₀H₂₃D₇F₂N₆O₃C₃₀H₂₃D₇F₂N₆O₃
Molecular Weight 567.65567.65
Purity (by HPLC) ≥98% (Typical)≥98% (Typical)
Isotopic Enrichment ≥99% atom % D (Typical)≥99% atom % D (Typical)
Formulation SolidSolid
Storage Conditions -20°C, stored under nitrogenRoom Temperature for shipping, long-term storage at -20°C

III. Experimental Protocols for Preclinical Research with this compound

A. In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of Sotorasib using this compound as an internal standard.

1. Materials and Reagents:

  • Sotorasib

  • This compound (as internal standard)

  • Human or rodent liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Sotorasib (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare working solutions of Sotorasib by diluting the stock solution in phosphate buffer.

    • Prepare the internal standard working solution by diluting the this compound stock solution in ACN.

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the Sotorasib working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with the this compound internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Sotorasib and this compound.

  • Data Analysis:

    • Calculate the percentage of Sotorasib remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

B. In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for conducting a pharmacokinetic study of Sotorasib in rats using this compound as an internal standard for bioanalysis.

1. Materials and Reagents:

  • Sotorasib

  • This compound

  • Appropriate vehicle for dosing (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Animal Dosing:

    • Fast the animals overnight before dosing.

    • Prepare the Sotorasib dosing solution in the vehicle at the desired concentration.

    • Administer a single oral dose of Sotorasib to each rat.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding ACN containing the this compound internal standard to a known volume of plasma.

    • Vortex and centrifuge the samples.

    • Analyze the supernatant using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration of Sotorasib at each time point.

    • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life (t½).

IV. Signaling Pathways and Experimental Workflows

A. KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The following diagram illustrates the KRAS G12C signaling pathway and the mechanism of inhibition by Sotorasib.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversible binding

Caption: KRAS G12C signaling pathway and Sotorasib inhibition.

B. Experimental Workflow for a Preclinical Pharmacokinetic Study

The diagram below outlines the typical workflow for a preclinical pharmacokinetic study of an oral compound like Sotorasib, utilizing its deuterated analog.

PK_Workflow cluster_prep Preparation cluster_in_vivo In-Vivo Phase cluster_analysis Bioanalysis cluster_data Data Interpretation Compound_Prep Prepare Sotorasib Dosing Solution Dosing Oral Dosing to Rodent Model Compound_Prep->Dosing IS_Prep Prepare this compound Internal Standard Extraction Protein Precipitation with this compound IS_Prep->Extraction Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Separation Sampling->Plasma_Prep Plasma_Prep->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Calculate Plasma Concentrations LCMS->PK_Calc PK_Model Pharmacokinetic Modeling & Analysis PK_Calc->PK_Model Report Generate PK Parameter Report PK_Model->Report

Caption: Preclinical pharmacokinetic study workflow.

References

Methodological & Application

Application Note: High-Throughput Quantification of Sotorasib in Human Plasma using a Validated LC-MS/MS Method with Sotorasib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sotorasib (B605408) in human plasma. Sotorasib is a first-in-class inhibitor of the KRAS G12C mutation, approved for the treatment of non-small cell lung cancer.[1][2] The method utilizes a stable isotope-labeled internal standard, Sotorasib-d7, to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been developed and validated based on established regulatory guidelines.

Introduction

Sotorasib (AMG 510) is an orally bioavailable covalent inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[3] This mutation is a key driver in various solid tumors. To support clinical development and pharmacokinetic studies, a reliable and validated bioanalytical method for the quantification of Sotorasib in biological matrices is essential.[1][4] LC-MS/MS offers the required sensitivity, selectivity, and throughput for this purpose. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed protocol for the determination of Sotorasib in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters.

Experimental

Materials and Reagents
  • Sotorasib reference standard (>99% purity)

  • This compound internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Alliance e-2695 or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent) equipped with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock solutions of Sotorasib (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions and quality control (QC) samples were prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture. The internal standard working solution was prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation

A simple protein precipitation method was used for the extraction of Sotorasib and the internal standard from human plasma.

  • Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was achieved on a C18 analytical column.

ParameterCondition
Column Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm[1] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Gradient Isocratic or Gradient (e.g., 35% B to 70% B over 1.5 min)[5]
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 5°C
Run Time 5 minutes
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V[6]
Source Temperature 450°C[6]
Nebulizer Gas (GS1) 50 psi[1]
Heater Gas (GS2) 50 psi[1]
Curtain Gas 30 psi[6]
Collision Gas (CAD) Nitrogen, 8 psi[6]
Dwell Time 200 ms[6]
MRM Transitions

The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sotorasib 561.1317.1[4]
134.1[4]
This compound 568.1324.1

Note: The molecular weight of Sotorasib is 560.6 g/mol and this compound is 567.65 g/mol .[1][5] The precursor ion for this compound is shifted by +7 Da. The product ion is proposed based on a corresponding +7 Da shift, assuming the deuterium (B1214612) labels are on a stable part of the molecule retained in the fragment.

Method Validation Summary

The method was validated according to FDA and/or ICH guidelines. The following parameters were assessed:

Validation ParameterResult
Linearity The calibration curve was linear over the range of 2.5 - 50 ng/mL[1] and other studies have shown linearity up to 10,000 ng/mL, with a correlation coefficient (r²) of >0.99.[5]
LLOQ The lower limit of quantification (LLOQ) was established at 2.5 ng/mL, with acceptable precision and accuracy.[1]
Accuracy & Precision Intra- and inter-day precision (%CV) were within 15% for all QC levels (LQC, MQC, HQC) and within 20% for the LLOQ. Accuracy (%Bias) was also within ±15% (±20% for LLOQ).[6][7]
Matrix Effect No significant ion suppression or enhancement was observed. The matrix effect was within the acceptable range of 85-115%.[1]
Recovery The extraction recovery of Sotorasib from human plasma was consistent and reproducible across all QC levels.
Stability Sotorasib was found to be stable in human plasma under various storage conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[6][7]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma (Blank, Standard, or QC) is_addition Add 150 µL this compound in Acetonitrile plasma->is_addition 1 vortex Vortex Mix (30 seconds) is_addition->vortex 2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge 3 supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant 4 hplc_injection Inject 10 µL onto C18 Column supernatant->hplc_injection To Analysis separation Chromatographic Separation (Isocratic or Gradient) hplc_injection->separation A detection ESI+ MS/MS Detection (MRM Mode) separation->detection B data_acq Data Acquisition detection->data_acq C

Caption: Experimental workflow for Sotorasib analysis.

G cluster_pathway Sotorasib Signaling Pathway Inhibition sotorasib Sotorasib kras_g12c KRAS G12C (Active, GTP-bound) sotorasib->kras_g12c Covalently Binds & Irreversibly Inhibits kras_inactive KRAS G12C (Inactive, GDP-bound) downstream Downstream Proliferation Signaling (e.g., MAPK pathway) kras_g12c->downstream Activates kras_inactive->downstream Blocks Activation apoptosis Apoptosis kras_inactive->apoptosis Promotes cell_growth Cell Growth Inhibition kras_inactive->cell_growth Leads to

Caption: Sotorasib mechanism of action diagram.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Sotorasib in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (this compound) ensure the method is both efficient and reliable. This validated method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the clinical development of Sotorasib.

References

Protocol for the Quantification of Sotorasib in Human Plasma using Sotorasib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the quantitative analysis of Sotorasib in human plasma using a stable isotope-labeled internal standard, Sotorasib-d7. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic studies and clinical trial monitoring.

Sotorasib is a first-in-class inhibitor of the KRAS G12C mutation, a key driver in various cancers. Accurate measurement of Sotorasib concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a therapeutic window. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more precise and accurate quantification.

This protocol outlines the necessary reagents, equipment, sample preparation, and LC-MS/MS conditions. Additionally, it includes information on the signaling pathway of Sotorasib to provide a broader context for its mechanism of action.

Sotorasib Signaling Pathway

Sotorasib is a targeted cancer therapy that specifically and irreversibly inhibits the KRAS G12C mutant protein. The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. Sotorasib covalently binds to the cysteine residue of the G12C mutant, trapping KRAS in its inactive, GDP-bound state and thereby inhibiting downstream signaling.

KRAS_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversibly binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Figure 1: Simplified signaling pathway of KRAS G12C and the mechanism of action of Sotorasib.

Experimental Protocol: Quantification of Sotorasib in Human Plasma

This protocol is intended for the quantification of Sotorasib in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
ReagentGrade
SotorasibReference Standard (≥98% purity)
This compoundInternal Standard (≥98% purity, isotopic purity ≥99%)
Methanol (B129727)LC-MS Grade
AcetonitrileLC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (K2EDTA)Blank, for calibration standards and quality controls
Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, ~2.1 x 50 mm, <2.7 µm particle size)

  • Microcentrifuge

  • Calibrated pipettes

  • Vortex mixer

  • 96-well plates (optional, for high-throughput analysis)

Preparation of Stock and Working Solutions

3.1. Sotorasib Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Sotorasib reference standard.

  • Dissolve in methanol to a final volume of 10 mL.

3.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in methanol to a final volume of 1 mL.

3.3. Sotorasib Working Solutions for Calibration Curve and Quality Controls (QCs):

  • Prepare a series of working solutions by serially diluting the Sotorasib stock solution with 50:50 (v/v) methanol:water. The concentration range should encompass the expected sample concentrations.

3.4. This compound Internal Standard (IS) Working Solution (40 ng/mL):

  • Dilute the this compound stock solution with methanol to a final concentration of 40 ng/mL.[1]

Preparation of Calibration Standards and Quality Controls
  • Prepare calibration standards by spiking blank human plasma with the Sotorasib working solutions to achieve a final concentration range (e.g., 10 - 10,000 ng/mL).

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process.

Sample_Prep_Workflow Start Start: 25 µL Plasma Sample (Unknown, Calibrator, or QC) Add_IS Add 125 µL of 40 ng/mL This compound Working Solution in Methanol Start->Add_IS Vortex Vortex Mix (e.g., 1 minute) Add_IS->Vortex Centrifuge Centrifuge (e.g., 14,000 x g for 10 min at 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant to a new tube or well Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Figure 2: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 25 µL of plasma sample (unknown, calibrator, or QC).[1]

  • Add 125 µL of the 40 ng/mL this compound internal standard working solution in methanol.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

6.1. Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18, e.g., Phenomenex Kinetex C8, 3.0 mm × 50 mm, 2.6 μm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40°C
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Sotorasib, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min 10% B, 0.5-2.5 min ramp to 95% B, 2.5-3.5 min hold at 95% B, 3.5-3.6 min return to 10% B, 3.6-5.0 min re-equilibrate.

6.2. Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table below
Ion Spray Voltage ~5500 V
Source Temperature ~550°C
Curtain Gas ~20 psi
Ion Source Gas 1 ~55 psi
Ion Source Gas 2 ~55 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sotorasib 561.4134.1 (Quantifier)Optimized by user
561.4317.1 (Qualifier)Optimized by user
This compound ~568.4134.1Optimized by user
~568.4317.1Optimized by user

Note: The precursor ion for this compound will be approximately 7 atomic mass units higher than that of Sotorasib. The exact m/z should be confirmed by direct infusion of the this compound standard. The product ions are expected to be the same as the unlabeled compound. Collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification
  • Integrate the peak areas for both Sotorasib and this compound for each sample, calibrator, and QC.

  • Calculate the peak area ratio of Sotorasib to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the Sotorasib calibrators. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of Sotorasib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • The results for the QC samples should be within ±15% of their nominal values (±20% for the lower limit of quantification) for the analytical run to be considered valid.

Summary of Quantitative Data from a Validated Method

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of Sotorasib in human plasma.[2]

ParameterResult
Calibration Curve Range 10.0 - 10,000 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) Within ± 15%
Selectivity No significant interference observed
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability Stable under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen)

This data is representative of a validated method and should be established for each laboratory's specific assay.

References

Application of Sotorasib-d7 in the Pharmacokinetic Analysis of Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (B605408) (AMG 510) is a first-in-class, irreversible inhibitor of the KRASG12C mutant protein, which has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation. A thorough understanding of the pharmacokinetic (PK) profile of Sotorasib is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Sotorasib-d7, is the gold standard for the quantitative bioanalysis of Sotorasib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS closely mimics the physicochemical properties of the analyte, providing superior accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Sotorasib.

Principle of Stable Isotope-Labeled Internal Standards

Stable isotope labeling involves the substitution of one or more atoms in the drug molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[1] this compound is a deuterated form of Sotorasib. In LC-MS/MS analysis, this compound is chemically identical to Sotorasib and therefore co-elutes chromatographically. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for its use as an internal standard to normalize the signal of the unlabeled Sotorasib, correcting for variations during sample processing and analysis. The use of a SIL-IS is widely recognized to minimize the impact of matrix effects and improve the reproducibility and accuracy of the bioanalytical method.[1]

Experimental Protocols

This section details the materials and methodologies for the quantification of Sotorasib in human plasma using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methods.[1][3][4][5]

Materials and Reagents
  • Analytes: Sotorasib, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (analytical grade), Deionized water

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Equipment:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18 column)

    • Vortex mixer

    • Centrifuge

    • Precision pipettes and tips

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh Sotorasib and this compound standards.

    • Dissolve each standard in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store the stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the Sotorasib stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (internal standard) by diluting the stock solution with methanol to a final concentration of 40 ng/mL.[5]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • Spike blank human plasma with the Sotorasib working solutions to prepare a series of calibration standards. A typical calibration curve range is 10.0 to 10,000 ng/mL.[1][5]

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a common and efficient technique for extracting Sotorasib from plasma samples.[3][4][6]

  • Pipette 25 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.[5]

  • Add 125 µL of the this compound internal standard working solution (40 ng/mL in methanol).[5]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Dilute the supernatant with an appropriate volume of water/methanol solution (e.g., 200 µL of 60:40 water/methanol) before injection into the LC-MS/MS system.[4]

G plasma 25 µL Plasma Sample is Add 125 µL this compound (IS) in Methanol plasma->is vortex1 Vortex Mix (30 sec) is->vortex1 centrifuge Centrifuge (13,500 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analysis Inject into LC-MS/MS dilute->analysis

Caption: Sotorasib Sample Preparation Workflow.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C8, 3.0 mm × 50 mm, 2.6 µm) is suitable for the separation.[5]

    • Mobile Phase: A gradient elution with two mobile phases is typically used:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in methanol

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific m/z transitions for Sotorasib and this compound should be optimized on the instrument. An example transition for Sotorasib is m/z 561.09 → 316.84.[7] The transition for this compound will be shifted by the mass of the deuterium labels.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Inject Sample separation C18 Reverse-Phase Separation injection->separation elution Gradient Elution separation->elution ionization Electrospray Ionization (ESI+) elution->ionization detection Multiple Reaction Monitoring (MRM) ionization->detection quantification Quantification detection->quantification data_processing Data Processing & Pharmacokinetic Analysis quantification->data_processing

Caption: LC-MS/MS Analysis Workflow.

Data Presentation

The following tables summarize the quantitative data for a typical validated LC-MS/MS method for the analysis of Sotorasib using a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Parameters
ParameterTypical Value
LC System HPLC with autosampler
MS System Triple quadrupole mass spectrometer
Analytical Column C18 or C8 reverse-phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Sotorasib MRM e.g., 561.1 → 316.8
This compound MRM Optimized based on deuteration pattern
Table 2: Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Performance
Calibration Curve Range -10.0 - 10,000 ng/mL[1][5]
Correlation Coefficient (r²) ≥ 0.99> 0.99[4]
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%10.0 ng/mL[5]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±15%[8]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 15%[8]
Recovery Consistent, precise, and reproducible> 80%
Matrix Effect Within acceptable limitsMinimal with SIL-IS
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable under typical laboratory conditions[3]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of Sotorasib provides a robust, accurate, and precise method for its quantification in biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and improving analytical variability, are essential for generating high-quality pharmacokinetic data to support the clinical development and therapeutic drug monitoring of Sotorasib.

References

Quantitative Analysis of Sotorasib in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Sotorasib (B605408) (AMG 510) is a first-in-class, orally bioavailable inhibitor of the KRAS G12C mutation, which is prevalent in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][2] As a targeted therapy, understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety. A robust and sensitive bioanalytical method for the quantification of sotorasib in plasma is essential for clinical and preclinical studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sotorasib in human plasma, utilizing its stable isotope-labeled counterpart, Sotorasib-d7, as an internal standard (IS) to ensure high accuracy and precision. This compound is a deuterium-labeled version of Sotorasib.[3]

The described method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated following FDA guidelines and has demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for high-throughput analysis in a regulated environment.

Principle

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples are first spiked with a known concentration of the internal standard, this compound. The analytes are then extracted from the plasma matrix using protein precipitation with an organic solvent. The supernatant is injected into an LC-MS/MS system. Sotorasib and this compound are chromatographically separated from endogenous plasma components and then detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of sotorasib to that of this compound is used to construct a calibration curve and to quantify the concentration of sotorasib in unknown samples. The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes the effects of matrix suppression and variability in extraction and injection, leading to a highly robust and reliable assay.

Experimental Workflow

Sotorasib Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 25 µL) add_is Add this compound (Internal Standard) plasma->add_is Spike protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation Precipitate vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Sotorasib/Sotorasib-d7) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantitative analysis of Sotorasib in plasma.

Sotorasib Signaling Pathway

Sotorasib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C GDP-bound (Inactive) RTK->KRAS_G12C_GDP Growth Factor Signaling KRAS_G12C_GTP KRAS G12C GTP-bound (Active) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

Detailed Protocols

Materials and Reagents
  • Sotorasib reference standard

  • This compound internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (analytical grade)

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Sotorasib Stock Solution (1 mg/mL): Accurately weigh and dissolve sotorasib in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Sotorasib Working Solutions: Prepare serial dilutions of the sotorasib stock solution with 50:50 (v/v) methanol/water to create calibration standards.

  • Internal Standard Working Solution (e.g., 40 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol
  • Pipette 25 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 125 µL of the internal standard working solution (e.g., 40 ng/mL this compound in methanol) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at approximately 4000 rpm for 15-20 minutes.[4]

  • Transfer a portion of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
HPLC Column C18 column (e.g., Waters Symmetry C18, 150x4.6 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.6 - 1.0 mL/min
Gradient Isocratic or gradient elution can be used. An example of an isocratic mobile phase is 50:50 (v/v) methanol and ammonium (B1175870) acetate (B1210297) buffer.[4] A gradient elution may also be employed.
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 40 °C)
Run Time Approximately 5 minutes[4]

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sotorasib: To be optimized based on instrumentationthis compound: To be optimized based on instrumentation
Source Temperature e.g., 500 °C
IonSpray Voltage e.g., 5500 V

Method Validation Summary

The method should be validated according to the US FDA and/or other relevant regulatory guidelines.

Calibration Curve

ParameterResult
Linearity Range 10.0 - 10,000 ng/mL[2]
Correlation Coefficient (r²) > 0.99

Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ < 15%< 15%± 15%
Low QC < 15%< 15%± 15%
Medium QC < 15%< 15%± 15%
High QC < 15%< 15%± 15%

Data presented are typical acceptance criteria. Actual results may vary.

Recovery and Matrix Effect

AnalyteRecoveryMatrix Effect
Sotorasib Consistent and reproducibleMinimal and compensated by the internal standard
This compound Consistent and reproducibleN/A

The use of a stable isotope-labeled internal standard is expected to effectively normalize for any variability in recovery and matrix effects.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of sotorasib in human plasma using LC-MS/MS with this compound as the internal standard. The method is simple, rapid, and robust, making it well-suited for pharmacokinetic studies in a drug development setting. The validation data demonstrates that the method is accurate, precise, and reliable for the intended purpose.

References

Application Note: Sample Preparation Techniques for the Bioanalysis of Sotorasib using Sotorasib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sotorasib (B605408) (AMG 510) is a first-in-class, orally administered inhibitor that selectively and irreversibly targets the KRAS G12C mutation.[1] This mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC).[1][2] Sotorasib works by locking the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways involved in cell growth and proliferation.[1][3] For accurate quantification of Sotorasib in biological matrices such as plasma, a robust bioanalytical method is essential. This typically involves the use of a stable isotope-labeled internal standard (SIL-IS), such as Sotorasib-d7, to correct for variability during sample preparation and analysis.[1][4][5]

The selection of an appropriate sample preparation technique is critical for achieving the required sensitivity, accuracy, and precision. The primary goals are to remove interfering endogenous components like proteins and phospholipids, and to concentrate the analyte of interest. This document outlines the most common sample preparation techniques for Sotorasib, with a focus on Protein Precipitation (PPT), and provides detailed protocols and performance data.

cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds KRAS_GDP KRAS G12C (Inactive) GDP-Bound RTK->KRAS_GDP Activates SOS KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C Mutation) RAF RAF KRAS_GTP->RAF Activates Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified KRAS G12C signaling pathway and the mechanism of Sotorasib inhibition.

Sample Preparation Techniques: An Overview

For the bioanalysis of Sotorasib from plasma and other biological matrices, several sample preparation techniques can be employed. The most commonly reported and validated method is Protein Precipitation (PPT) due to its simplicity, speed, and high-throughput capability.[6][7][8] Alternative methods include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which can offer cleaner extracts but often require more complex and time-consuming protocols.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of various Protein Precipitation methods for Sotorasib analysis reported in the literature. This compound or other suitable analogues are typically used as internal standards in these assays.

ParameterMethod 1[6]Method 2[7]Method 3[4]Method 4[10]
Technique Protein Precipitation (PPT)Protein Precipitation (PPT)Protein Precipitation (PPT)Protein Precipitation (PPT)
Matrix Rat PlasmaMouse Plasma & TissuesHuman PlasmaHuman Plasma
Precipitating Agent Not Specified (One-step PPT)Acetonitrile (B52724)Methanol (B129727)Not Specified
Recovery 78.20% – 84.80%90.0% – 96.3%Not ReportedNot Reported
Matrix Effect 123.35% – 124.83% (IS-normalized)93.1% – 95.0%Met FDA guidelinesNo matrix effect observed
LLOQ 0.5 ng/mL2 ng/mL10.0 ng/mL2.50 ng/mL
Linear Range 0.2 – 5000 ng/mL2 – 2000 ng/mL10.0 – 10,000 ng/mL2.50 – 50.00 ng/mL
Internal Standard CarbamazepineErlotinib[¹³C, D₃]-SotorasibUmbralisib

LLOQ: Lower Limit of Quantification

Experimental Protocols and Workflows

Protein Precipitation (PPT)

PPT is the most widely adopted method for Sotorasib quantification.[4][7][8][10][11] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for LC-MS/MS analysis.

Start Start: Plasma Sample (e.g., 25 µL) Add_IS Add Internal Standard (this compound in Methanol) Start->Add_IS Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile or Methanol, 3-4x volume) Add_IS->Add_Solvent Vortex Vortex Mix (e.g., 1 minute) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Optional: Evaporate & Reconstitute Collect->Evaporate Inject Inject into LC-MS/MS Collect->Inject Direct Injection Evaporate->Inject

Caption: General experimental workflow for the Protein Precipitation (PPT) method.

Detailed Protocol (PPT):

  • Pipette 25 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 125 µL of the working internal standard solution (this compound in methanol or acetonitrile, e.g., 40 ng/mL).[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean vial or a 96-well plate.

  • The sample can be injected directly, or for increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away.[12] For Sotorasib, a reversed-phase (e.g., C8 or C18) or a polymeric (e.g., Oasis HLB) sorbent would be appropriate.[13]

Start Start: Pre-treated Plasma Sample Condition 1. Condition SPE Cartridge (e.g., Methanol, then Water/Buffer) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove interferences with weak solvent, e.g., 5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (e.g., Methanol or Acetonitrile) Wash->Elute Post_Elute Evaporate & Reconstitute in Mobile Phase Elute->Post_Elute Inject Inject into LC-MS/MS Post_Elute->Inject

Caption: General experimental workflow for the Solid-Phase Extraction (SPE) method.

General Protocol (SPE):

  • Sample Pre-treatment: Dilute plasma sample (e.g., 1:1) with an aqueous buffer (e.g., 2% phosphoric acid) to reduce viscosity and ensure proper binding.[14] Add the this compound internal standard.

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.[13]

  • Elute: Elute Sotorasib and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[9][15] It can provide very clean extracts but is often more labor-intensive than PPT.

Start Start: Plasma Sample + IS Add_Buffer Adjust pH (if necessary) with Buffer Start->Add_Buffer Add_Solvent Add Immiscible Organic Solvent (e.g., MTBE, Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex Mix (e.g., 5 minutes) Add_Solvent->Vortex Centrifuge Centrifuge (Separate Layers) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General experimental workflow for the Liquid-Liquid Extraction (LLE) method.

General Protocol (LLE):

  • To 100 µL of plasma containing this compound, add 100 µL of a suitable buffer to adjust the pH (if needed).

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex the sample for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge for 5-10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Inject the sample into the LC-MS/MS system.

Conclusion

For the routine bioanalysis of Sotorasib using this compound as an internal standard, Protein Precipitation (PPT) with acetonitrile or methanol is a simple, rapid, and robust method that has been successfully validated and applied in numerous studies.[4][6][7][8] It provides adequate recovery and minimizes matrix effects to meet regulatory guidelines for clinical and pre-clinical sample analysis. While SPE and LLE can offer cleaner extracts, the benefits may not outweigh the additional time and complexity for this particular analyte. The choice of method should be guided by the specific requirements of the study, such as the required limit of quantification, sample throughput, and available laboratory resources.

References

Application Notes and Protocols: Sotorasib-d7 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of Sotorasib-d7 in various in vitro assays. This compound, a deuterium-labeled version of the potent and selective KRAS G12C inhibitor Sotorasib, serves as a valuable tool in drug discovery and development. Its primary application in vitro is as a tracer or internal standard for quantitative analyses such as mass spectrometry; however, its biological activity is considered equivalent to that of its unlabeled counterpart, making it suitable for a range of cell-based and biochemical assays.

Sotorasib specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1][2][3][4] This action prevents downstream signaling through the MAPK pathway, thereby inhibiting cellular proliferation and promoting apoptosis in KRAS G12C-mutant cancer cells.[2][4][5]

Data Presentation

The following tables summarize recommended concentration ranges for Sotorasib in common in vitro assays based on preclinical data. These concentrations are directly applicable to this compound for assessing its biological activity.

Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays

Assay TypeCell Line ExamplesConcentration RangeIncubation TimeKey Readout
Cell Viability (MTT/XTT) NCI-H358, MIA PaCa-2 (KRAS G12C mutant)0.001 µM - 10 µM72 hoursIC50 determination
Western Blotting H358, MGH1088-1, MIA PaCa-2 (KRAS G12C mutant)100 nM (0.1 µM)4 - 72 hoursPhospho-ERK inhibition
Colony Formation Assay KRAS G12C mutant cancer cell lines0.1 µM - 1 µM10 - 14 daysInhibition of colony growth
Apoptosis Assay (e.g., Annexin V) KRAS G12C mutant cancer cell lines0.1 µM - 1 µM24 - 72 hoursPercentage of apoptotic cells

Table 2: IC50 Values of Sotorasib in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H358Non-Small Cell Lung Cancer~0.006
MIA PaCa-2Pancreatic Cancer~0.009
NCI-H23Non-Small Cell Lung Cancer0.6904

Data compiled from publicly available information.[6] Non-KRAS G12C cell lines are generally insensitive to Sotorasib, with IC50 values greater than 7.5 µM.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Sotorasib and a general workflow for its application in in vitro experiments.

Sotorasib_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF Sotorasib This compound Sotorasib->KRAS_GDP Covalent Irreversible Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib_Workflow cluster_assays Examples of In Vitro Assays Start Start: Experimental Design Preparation 1. This compound Stock Solution Preparation Start->Preparation Cell_Culture 2. Cell Seeding (KRAS G12C vs. Wild-Type) Preparation->Cell_Culture Treatment 3. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Incubation 4. Incubation (Time-Course) Treatment->Incubation Assay 5. Perform In Vitro Assay Incubation->Assay Data_Collection 6. Data Collection Assay->Data_Collection Viability Cell Viability Assay->Viability Western_Blot Western Blot Assay->Western_Blot Apoptosis Apoptosis Assay->Apoptosis Analysis 7. Data Analysis (e.g., IC50 Calculation) Data_Collection->Analysis End End: Conclusion Analysis->End

References

Application of Sotorasib-d7 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (B605408) (AMG 510) is a first-in-class, orally bioavailable inhibitor of KRAS G12C, a specific mutation found in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] The development and approval of sotorasib represent a significant breakthrough in targeting what was once considered an "undruggable" protein.[5] Understanding the drug metabolism and pharmacokinetic (DMPK) properties of sotorasib is crucial for its safe and effective use. Sotorasib-d7, a deuterium-labeled version of sotorasib, is an indispensable tool in these studies, primarily serving as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][7] Deuterated internal standards are chemically identical to the analyte but have a higher molecular weight, allowing them to be distinguished by a mass spectrometer while co-eluting with the unlabeled drug.[7][8] This ensures accurate and precise quantification by correcting for variability during sample preparation and analysis.[7][9][10]

These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies, including detailed experimental protocols and data presentation.

Sotorasib Metabolism Overview

Sotorasib undergoes metabolism primarily through nonenzymatic conjugation and oxidative pathways mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8.[2][11][12][13][14] The major circulating metabolites in human plasma are M10 (a cysteine adduct product), M24 (formed by CYP3A), and M18 (a product of CYP2C8).[12][13] Elimination of sotorasib and its metabolites occurs predominantly through feces, with a smaller portion excreted in the urine.[11][12]

Below is a diagram illustrating the metabolic pathway of Sotorasib.

G cluster_ingestion Oral Administration cluster_metabolism Metabolism cluster_excretion Excretion sotorasib Sotorasib M10 M10 (Cysteine Adduct) sotorasib->M10 Metabolic Pathways M24 M24 (Oxidative Metabolite) sotorasib->M24 Metabolic Pathways M18 M18 (Oxidative Metabolite) sotorasib->M18 Metabolic Pathways feces Feces (Major Route) sotorasib->feces Unchanged Drug M10->feces Excretion urine Urine (Minor Route) M10->urine Excretion M24->feces Excretion M24->urine Excretion M18->feces Excretion M18->urine Excretion

Caption: Simplified metabolic pathway of Sotorasib.

Quantitative Analysis of Sotorasib using this compound

The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalysis.[10][15] Several LC-MS/MS methods have been developed and validated for the quantification of sotorasib in various biological matrices.[16][17][18][19][20][21][22]

Summary of Bioanalytical Method Parameters

The following table summarizes key parameters from published methods for the quantification of sotorasib.

ParameterHuman Plasma[17][19][22]Mouse Plasma[18]Mouse Tissue Homogenates[18]
Internal Standard Umbralisib, [13C, D3]-SotorasibErlotinibErlotinib
Linearity Range 2.5-50 ng/mL, 25-2500 ng/mL, 10-10,000 ng/mL2-2,000 ng/mL2-2,000 ng/mL
LLOQ 2.5 ng/mL, 25 ng/mL, 10 ng/mL2 ng/mL2 ng/mL
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Chromatography C18 column, Isocratic/Gradient elutionC18 column, Gradient elutionC18 column, Gradient elution
Detection ESI+, Multiple Reaction Monitoring (MRM)ESI+, Selected Reaction Monitoring (SRM)ESI+, Selected Reaction Monitoring (SRM)
Bioanalytical Method Validation Data

This table presents a summary of the validation data for accuracy and precision from a study in mouse plasma and tissues.

MatrixQC LevelTarget Conc. (ng/mL)Accuracy (%)Precision (Intra-day, %CV)Precision (Inter-day, %CV)
Mouse Plasma [18]Low690.7 - 111.41.7 - 9.21.7 - 9.2
Medium20090.7 - 111.41.7 - 9.21.7 - 9.2
High160090.7 - 111.41.7 - 9.21.7 - 9.2
Mouse Tissue [18]Low690.7 - 111.41.7 - 9.21.7 - 9.2
Medium20090.7 - 111.41.7 - 9.21.7 - 9.2
High160090.7 - 111.41.7 - 9.21.7 - 9.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)[1]

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve the weighed this compound in a minimal amount of DMSO.

    • Bring the solution to the final desired volume with methanol in a volumetric flask.

    • Store the stock solution at -20°C or -80°C for up to 6 months.[1]

  • Working Solution Preparation (e.g., 10 ng/mL):

    • Perform serial dilutions of the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to achieve the final working concentration.

    • The working solution should be prepared fresh daily or stored at 4°C for a limited duration as determined by stability experiments.

Protocol 2: Quantification of Sotorasib in Plasma using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of sotorasib from plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples (e.g., human, mouse)

  • This compound internal standard working solution

  • Acetonitrile (B52724) (containing the internal standard)

  • Microcentrifuge tubes or 96-well plates

  • LC-MS/MS system with a C18 column

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM/SRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantify against Calibration Curve ratio_calculation->quantification

Caption: Workflow for Sotorasib quantification in plasma.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the this compound internal standard.

    • Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate proteins.[16][18]

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, e.g., Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm)[16]

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Methanol or Acetonitrile

      • Flow Rate: 0.4 - 1.0 mL/min

      • Gradient: A suitable gradient to separate sotorasib from endogenous interferences.

      • Injection Volume: 5-10 µL

    • Mass Spectrometric Conditions (Example):

      • Ionization Source: Electrospray Ionization (ESI), positive mode

      • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

      • MRM Transitions:

        • Sotorasib: Monitor appropriate precursor to product ion transitions (e.g., m/z 561.58 → 417.19)[17]

        • This compound: Monitor the corresponding mass-shifted transition.

  • Data Analysis:

    • Integrate the peak areas for sotorasib and this compound.

    • Calculate the peak area ratio of sotorasib to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentration of sotorasib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for the accurate and precise quantification of sotorasib in biological matrices, which is essential for drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variability in sample processing, leading to high-quality bioanalytical data.[7][10] The protocols and data presented in these application notes provide a valuable resource for researchers involved in the development and clinical application of sotorasib.

References

Application Notes and Protocols for the Use of Sotorasib-d7 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Sotorasib-d7, a deuterated stable isotope-labeled analog of Sotorasib (B605408), in preclinical animal model studies. The primary application of this compound is as an internal standard (IS) for the accurate quantification of Sotorasib in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is fundamental for pharmacokinetic (PK) and drug metabolism studies in preclinical drug development.

While direct therapeutic studies using this compound in animal models are not documented, its role as an internal standard is critical for the reliable assessment of Sotorasib's in vivo behavior.

Principle and Application

Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutation, which is a key driver in several cancer types. Preclinical studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of drug concentration in biological samples such as plasma and tissue is paramount for these studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry.[1] this compound has a chemical structure and physicochemical properties that are nearly identical to Sotorasib, but with a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (Sotorasib) and the internal standard (this compound), while their similar chromatographic behavior and ionization efficiency correct for variability during sample preparation and analysis.[1]

Experimental Protocols

The following protocols are synthesized from established methodologies for the quantification of Sotorasib in preclinical studies.[2][3][4][5]

Protocol 1: Quantification of Sotorasib in Rodent Plasma

This protocol outlines the procedure for measuring Sotorasib concentrations in plasma samples collected from preclinical animal models, such as rats or mice.

Materials:

  • Blank rodent plasma (for calibration curve and quality control samples)

  • Sotorasib analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Sotorasib in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • From these, prepare working solutions of Sotorasib for the calibration curve and quality controls (QCs) by serial dilution in 50% methanol.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 150 µL of the this compound internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the prepared supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.

Protocol 2: Quantification of Sotorasib in Rodent Tissue Homogenates

This protocol describes the measurement of Sotorasib concentrations in tissue samples, which is crucial for understanding drug distribution.

Materials:

  • Same as Protocol 1, with the addition of:

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the collected tissue sample.

    • Add a defined volume of homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue weight).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Sample Preparation:

    • Follow the same protein precipitation procedure as in Protocol 1, using 50 µL of the tissue homogenate instead of plasma.

  • LC-MS/MS Analysis:

    • Perform LC-MS/MS analysis as described in Protocol 1. The results will be reported as the amount of drug per gram of tissue.

Data Presentation

The following tables summarize typical parameters for the LC-MS/MS analysis of Sotorasib using a deuterated internal standard.

Table 1: Chromatographic Conditions

ParameterValue
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.4 - 0.6 mL/min
GradientA suitable gradient to ensure separation from matrix components
Column Temperature40°C
Injection Volume2 - 10 µL

Table 2: Mass Spectrometric Conditions

ParameterSotorasibThis compound
Mass SpectrometerTriple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z)561.2 → 134.1568.2 → 134.1 (example)
Collision EnergyOptimized for the specific instrumentOptimized for the specific instrument
Dwell Time100 - 200 ms100 - 200 ms

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Table 3: Bioanalytical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (% CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectMinimal and consistent
StabilityStable under relevant storage and processing conditions

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Proliferation & Survival ERK->Cell_Growth Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding (KRAS G12C)

Caption: Sotorasib inhibits the KRAS signaling pathway.

Bioanalytical_Workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Dosing Animal Dosing (e.g., Mouse, Rat) Sample_Collection Biological Sample Collection (Plasma, Tissue) Animal_Dosing->Sample_Collection Add_IS Spike with this compound (Internal Standard) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Data_Processing->Concentration_Calculation

Caption: Workflow for Sotorasib quantification.

Internal_Standard_Logic cluster_analyte Sotorasib (Analyte) cluster_is This compound (Internal Standard) cluster_ratio Ratio Calculation Sotorasib_Sample Variable Amount in Sample Sample_Variation Sample Preparation & Injection Variability Sotorasib_Sample->Sample_Variation Sotorasib_Response Variable MS Response Ratio Response Ratio (Sotorasib / this compound) Sotorasib_Response->Ratio Sotorasib_d7_Sample Fixed Amount Added Sotorasib_d7_Sample->Sample_Variation Sotorasib_d7_Response Variable MS Response Sotorasib_d7_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Sample_Variation->Sotorasib_Response Sample_Variation->Sotorasib_d7_Response

Caption: Logic of using an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sotorasib-d7 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sotorasib-d7 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low this compound Signal Intensity

Question: I am observing a weak signal for my this compound internal standard. What are the potential causes and how can I improve the signal intensity?

Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to the mass spectrometer settings. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometry Parameters: The precursor and product ion pair (mass transition), collision energy (CE), and declustering potential (DP) are critical for achieving a strong signal. If these are not optimized for this compound, the signal will be weak.

    • Solution: Perform a compound optimization experiment to determine the optimal MS parameters for this compound. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Ion Suppression: Components from the sample matrix (e.g., plasma, tissue homogenate) can co-elute with this compound and interfere with its ionization, leading to a suppressed signal.

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation.

      • Modify the liquid chromatography (LC) method to separate this compound from the interfering components.

  • Poor Chemical Stability: this compound may be degrading during sample collection, storage, or preparation.

    • Solution: Ensure proper storage conditions (e.g., -80°C) and minimize the time samples are at room temperature.[1] Evaluate the stability of this compound under your experimental conditions.

  • Incorrect Concentration: The spiking concentration of this compound in your samples may be too low.

    • Solution: Verify the concentration of your this compound stock solution and ensure the correct volume is being added to your samples.

Issue 2: High Background Noise

Question: My chromatograms show high background noise, making it difficult to accurately integrate the this compound peak. What can I do to reduce the noise?

Answer: High background noise can originate from the sample matrix, the LC system, or the mass spectrometer.

Possible Causes and Solutions:

  • Matrix Effects: The sample matrix can be a significant source of background noise.

    • Solution: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components.

  • Contaminated LC System: The LC system, including the mobile phases, tubing, and column, can contribute to background noise.

    • Solution:

      • Use high-purity LC-MS grade solvents and additives.

      • Regularly flush the LC system.

      • Ensure the column is not overloaded and is appropriate for the application.

  • Mass Spectrometer Settings: Non-optimal MS settings can lead to an increase in background noise.

    • Solution: Ensure that the mass spectrometer is properly calibrated and that the acquisition parameters are appropriate for this compound.

Issue 3: Poor Peak Shape

Question: The chromatographic peak for this compound is broad, tailing, or splitting. How can I improve the peak shape?

Answer: Poor peak shape is typically related to the liquid chromatography conditions.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: The stationary phase of the column may not be ideal for sotorasib (B605408).

    • Solution: Screen different column chemistries (e.g., C18, C8) to find one that provides good peak shape.

  • Suboptimal Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape.

    • Solution:

      • Adjust the pH of the aqueous mobile phase. Sotorasib is a basic compound, so a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) often yields better peak shape.

      • Optimize the gradient elution profile to ensure the peak is sharp and symmetrical.

  • Column Overloading: Injecting too much sample onto the column can lead to peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions for this compound?

A1: The exact mass transitions for this compound may need to be determined empirically in your laboratory. However, based on the known fragmentation of sotorasib, you can predict the likely precursor and product ions. Sotorasib has a molecular weight of approximately 560.6 g/mol , and this compound will have a molecular weight of approximately 567.6 g/mol . The protonated precursor ion ([M+H]⁺) for this compound would therefore be m/z 568.6.

Commonly observed product ions for sotorasib can be used as a starting point for optimizing the transitions for this compound. A detailed protocol for determining the optimal mass transitions is provided in the "Experimental Protocols" section.

Q2: How can I minimize ion suppression effects for this compound?

A2: Minimizing ion suppression is crucial for accurate and precise quantification. Here are some strategies:

  • Effective Sample Preparation: Use a sample preparation method that effectively removes matrix components that can cause ion suppression. Solid-phase extraction (SPE) is generally more effective than protein precipitation.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix interferences.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. Because it is chemically and physically very similar to the unlabeled sotorasib, it will experience similar ion suppression effects, which helps to correct for signal variability.

Q3: What are the recommended LC conditions for sotorasib analysis?

A3: Several publications describe suitable LC conditions for sotorasib. A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%). A detailed example protocol is provided in the "Experimental Protocols" section.

Q4: How do I confirm the chemical stability of this compound during my experiments?

A4: To assess the stability of this compound, you can perform freeze-thaw stability, bench-top stability, and autosampler stability experiments. This involves analyzing quality control (QC) samples that have been subjected to these conditions and comparing the results to freshly prepared QC samples.

Quantitative Data Summary

The following tables summarize typical mass spectrometry and liquid chromatography parameters for the analysis of sotorasib. Note that the optimal parameters for this compound should be determined experimentally.

Table 1: Mass Spectrometry Parameters for Sotorasib

ParameterValueReference
Precursor Ion (Q1) m/z561.1 - 561.6[2][3][4]
Product Ion (Q3) m/z316.8 - 417.2[2][3][4]
Declustering Potential (DP)40 - 71 V[4][5]
Collision Energy (CE)15 - 49 V[4][5]

Table 2: Liquid Chromatography Parameters for Sotorasib

ParameterDescriptionReference
ColumnC18 (e.g., Waters Symmetry, Zorbax)[2][3]
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Acetate[2][3]
Mobile Phase BMethanol or Acetonitrile[2][3]
Flow Rate0.5 - 1.0 mL/min[2][3]
GradientIsocratic or Gradient[2][3]

Experimental Protocols

Protocol 1: Determination of Optimal Mass Spectrometry Parameters for this compound
  • Prepare a this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100 ng/mL.

  • Direct Infusion: Infuse the this compound solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Q1 Scan: Perform a Q1 scan to identify the precursor ion of this compound. This will be the protonated molecule, [M+H]⁺, which should have an m/z of approximately 568.6.

  • Product Ion Scan: Set the mass spectrometer to fragment the precursor ion identified in the previous step and perform a product ion scan to identify the most abundant and stable fragment ions.

  • MRM Optimization: Select the most intense product ions and optimize the collision energy (CE) and declustering potential (DP) for each precursor-product ion transition to maximize the signal intensity.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Aliquot: To 100 µL of plasma sample, add the this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid Chromatography Method
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject column C18 Column Separation inject->column esi Electrospray Ionization (ESI) column->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm detection Detection mrm->detection

Caption: Experimental workflow for this compound analysis.

G start Low this compound Signal check_ms Check MS Parameters (Transitions, CE, DP) start->check_ms optimize_ms Optimize MS Parameters (Direct Infusion) check_ms->optimize_ms Suboptimal check_chrom Review Chromatography check_ms->check_chrom Optimal end Signal Optimized optimize_ms->end improve_sep Improve Chromatographic Separation check_chrom->improve_sep Poor Separation/ Matrix Effects check_prep Evaluate Sample Prep check_chrom->check_prep Good Separation improve_sep->end improve_prep Use Stronger Sample Cleanup (e.g., SPE) check_prep->improve_prep High Matrix check_conc Verify IS Concentration check_prep->check_conc Low Matrix improve_prep->end correct_conc Correct IS Concentration check_conc->correct_conc Incorrect check_conc->end Correct correct_conc->end

Caption: Troubleshooting decision tree for low signal intensity.

G sotorasib Sotorasib covalent_bond Covalent Bond Formation sotorasib->covalent_bond kras KRAS G12C (Inactive, GDP-bound) kras->covalent_bond inactive_complex Sotorasib-KRAS G12C (Locked Inactive Complex) covalent_bond->inactive_complex no_gtp Blocks GTP Binding inactive_complex->no_gtp downstream Downstream Signaling (e.g., RAF-MEK-ERK) no_gtp->downstream Inhibits proliferation Inhibition of Cell Proliferation downstream->proliferation Leads to

Caption: Sotorasib signaling pathway.

References

Technical Support Center: Sotorasib-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape issues encountered during the chromatographic analysis of Sotorasib-d7.

Frequently Asked Questions (FAQs) on Poor Peak Shape

This section addresses common chromatographic problems observed during the analysis of this compound, providing potential causes and actionable solutions.

Q1: What causes my this compound peak to tail?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, can compromise peak integration and reduce analytical accuracy.[1]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[2][3][4] Sotorasib has basic nitrogen atoms that can be protonated and interact with ionized silanols.

    • Solution:

      • Use an end-capped column to minimize the number of free silanol groups.[1][2]

      • Lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanol groups and reduce their interaction with the analyte.[1]

      • Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped phase, which can shield the analyte from residual silanols.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure adequate buffering capacity (10-50 mM) to maintain a consistent pH.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.[3][4][6]

    • Solution: Reduce the injection volume or dilute the sample.[1][7]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[1][4][6] Column degradation, such as the loss of stationary phase, can also be a cause.[1]

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.[8][9]

      • Implement a column washing procedure to remove strongly retained compounds.[9]

      • If the column is old or has been used extensively, replace it.[1][4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[2][4][6]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[2][6]

Q2: Why is my this compound peak fronting?

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also affect quantification.[3]

Potential Causes and Solutions:

  • Column Overload (Mass or Volume): Injecting too much analyte mass or a large sample volume can lead to fronting.[3][7][10][11]

    • Solution: Decrease the amount of sample injected by reducing the concentration or the injection volume.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[8][11][12]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[4][8]

  • Column Collapse or Void: A physical void or collapse of the packing material at the column inlet can lead to a distorted flow path and cause peaks to front.[10][13]

    • Solution: This issue is often irreversible, and the column will likely need to be replaced.[13] To prevent this, operate the column within its recommended pressure and pH limits.

Q3: My this compound peak is splitting or appears as a doublet. What should I do?

Peak splitting can be indicative of several issues, from sample preparation to column problems.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.[5]

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to dislodge the blockage. If this fails, the frit may need to be replaced, or the entire column.[5] Using an in-line filter or guard column can help prevent this.[8]

  • Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent in a reversed-phase method can cause the sample to phase-separate on the column, leading to a split peak.

    • Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.

  • Co-elution with an Interfering Compound: A closely eluting impurity or contaminant can give the appearance of a split peak.

    • Solution: Review the sample preparation process for potential sources of contamination. Analyze a blank injection to check for system contaminants. Adjusting the mobile phase composition or gradient may help to separate the interfering peak.

Summary of Sotorasib Analytical Methods

The following table summarizes conditions from published LC-MS/MS methods for the analysis of Sotorasib, which can serve as a starting point for method development and troubleshooting for this compound.

ParameterMethod 1[14]Method 2[15]Method 3[16]Method 4[17]Method 5[18]
Column Waters symmetric C18 (150x4.6 mm, 3.5 µm)ODS Zorbax C18 (50x4.6 mm, 2.1 µm)Phenomenex Kinetex C8 (50x3.0 mm, 2.6 µm)X-bridge phenyl (150x4.6mm, 3.5µ)Symmetry C18 (150x4.6 mm, 3.5 µ)
Mobile Phase Methanol and Ammonium acetate (B1210297) buffer (50:50 v/v)Methanol, 0.1% Formic acid, and ACN (50:15:35 v/v/v)Gradient elution (details not specified)Trifluoroacetic acid & Methanol (50:50% v/v)Acetonitrile and 0.1% Orthophosphoric acid (70:30 v/v)
Flow Rate 1.0 mL/min0.5 mL/minNot specified1.0 ml/min1.0 ml/min
Detection ESI-MS/MS (Positive & Negative MRM)ESI-MS/MS (MRM)ESI-MS/MSPDA at 225nmPDA at 221 nm
Internal Standard UmbralisibApalutamide[13C, D3]-SotorasibNot specifiedNot specified
Run Time 5.0 minNot specifiedNot specifiedNot specifiedNot specified

Example Experimental Protocol (LC-MS/MS)

This protocol is a generalized procedure based on published methods for Sotorasib and can be adapted for this compound analysis.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a solution containing the internal standard (e.g., this compound or another suitable compound) in methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sotorasib: m/z 561.1 -> [specific fragment ion]

    • This compound: m/z 568.1 -> [specific fragment ion]

    • Note: Fragment ions need to be determined by direct infusion and optimization.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape issues.

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_connections Check for loose fittings and extra-column volume all_peaks_yes->check_connections check_frit Check for blocked column frit check_connections->check_frit check_column_void Suspect column void or collapse check_frit->check_column_void replace_column Replace Column check_column_void->replace_column check_overload Is the peak overloaded? (High concentration) all_peaks_no->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No reduce_concentration Dilute sample or reduce injection volume overload_yes->reduce_concentration resolve Peak Shape Improved reduce_concentration->resolve check_solvent Sample solvent stronger than mobile phase? overload_no->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No change_solvent Dissolve sample in mobile phase solvent_yes->change_solvent change_solvent->resolve check_chemistry Review method chemistry (pH, secondary interactions) solvent_no->check_chemistry check_chemistry->resolve

Caption: A workflow for troubleshooting poor peak shape.

Mechanism of Peak Tailing due to Silanol Interactions

This diagram illustrates how secondary interactions with silanol groups on the stationary phase can cause peak tailing for basic compounds like Sotorasib.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_analyte Sotorasib (Basic Analyte) silanol Si-OH ionized_silanol Si-O⁻ sotorasib Sotorasib-NH no_interaction Normal Elution sotorasib->no_interaction No strong attraction protonated_sotorasib Sotorasib-NH₂⁺ interaction Ionic Interaction (Causes delayed elution) protonated_sotorasib->interaction Attracted to interaction->ionized_silanol no_interaction->silanol

Caption: Silanol interactions causing peak tailing.

References

Technical Support Center: Sotorasib-d7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Sotorasib-d7 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for this compound quantification?

A1: A matrix effect is the alteration of ionization efficiency for an analyte by co-eluting substances present in the sample matrix (e.g., plasma, tissue homogenate). When analyzing Sotorasib (B605408) and its internal standard, this compound, components of the biological matrix can either suppress or enhance their signal intensity. This can lead to inaccurate and imprecise quantification.[1][2] For example, phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[2] It is a critical parameter that must be assessed during bioanalytical method validation to ensure reliable results, as required by regulatory bodies like the FDA.[3][4][5]

Q2: How is the matrix effect for this compound assessed?

A2: The most common method is the post-extraction spike method. This involves comparing the response of Sotorasib and this compound spiked into a blank matrix extract (after the extraction process) with their response in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound helps to normalize these variations.[5][6] The IS-normalized matrix factor is calculated to ensure that the internal standard adequately compensates for the matrix effect on the analyte.

Q3: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A3: According to regulatory guidelines from bodies like the US FDA and European Medicine Agency (EMA), the coefficient of variation (%CV) of the IS-normalized matrix factor from at least six different lots of the biological matrix should not be greater than 15%.[5][6] Several validated methods for Sotorasib have demonstrated that their matrix effects fall within these acceptable limits.[1][4][7]

Q4: My results show significant ion suppression or enhancement for this compound. What are the common causes and troubleshooting steps?

A4: Significant ion suppression or enhancement can stem from several sources:

  • Endogenous Matrix Components: Phospholipids, salts, and metabolites are common culprits.[2]

  • Sample Preparation: Inefficient removal of matrix components during sample clean-up.

  • Chromatography: Co-elution of matrix components with Sotorasib and this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: Protein precipitation (PPT) is a common and efficient method for Sotorasib.[2][5][7] If simple PPT is insufficient, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[2]

  • Improve Chromatographic Separation: Adjust the gradient elution profile or change the analytical column to better separate Sotorasib from interfering matrix components.[6][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Sotorasib.[9] Since it has nearly identical chemical properties and chromatographic behavior to Sotorasib, it experiences similar matrix effects, allowing for effective normalization and correction of the signal.[4][10] Ensure the concentration and purity of the this compound are appropriate.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity required to meet the lower limit of quantification (LLOQ).[2]

Q5: What sample preparation methods are recommended to minimize matrix effects for Sotorasib analysis?

A5: Protein precipitation (PPT) using acetonitrile (B52724) or methanol (B129727) is the most widely reported and validated method for extracting Sotorasib from various matrices like plasma and tissue homogenates.[5][7][11][12] This technique is favored for its simplicity, speed, and high-throughput capability, often performed in a 96-well plate format.[5][7] While effective, it is the least clean of the common extraction techniques. If significant matrix effects persist, LLE or SPE should be considered for a more thorough sample cleanup.[2]

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery from validated LC-MS/MS methods for Sotorasib quantification.

Table 1: Matrix Effect and Recovery of Sotorasib in Rodent Plasma

MatrixAnalyte/ISQC LevelRecovery (%) [Mean ± SD]Matrix Effect (%) [Mean ± SD]IS-Normalized Matrix Effect (%)Reference
Mouse PlasmaSotorasibHigh95.0 ± 4.895.0 ± 2.6-[5]
Medium90.0 ± 5.294.4 ± 1.4-[5]
Low96.3 ± 8.493.1 ± 6.4-[5]
Erlotinib (IS)-92.6 ± 3.9--[5]
Rat PlasmaSotorasibHigh81.30 ± 6.13123.64 ± 0.12124.83 ± 0.10[1][13]
Medium78.20 ± 6.54122.25 ± 0.09123.35 ± 0.09[1][13]
Low84.80 ± 5.92123.36 ± 0.08124.71 ± 0.08[1][13]

Table 2: Matrix Effect of Sotorasib in Human Plasma

AnalyteQC LevelMatrix Effect (%)%CVNotesReference
SotorasibHigh100.250.43IS-normalized matrix factor was assessed.[6]
Low99.850.26The %RSD for signal ion suppression/enhancement was 1.0%, indicating acceptable matrix effect.[6]

Note: Different studies may use different internal standards and calculation methods, leading to variations in reported values.

Experimental Protocols

Protocol: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol outlines the standard procedure to evaluate the impact of the biological matrix on the ionization of Sotorasib and its internal standard, this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Sotorasib and this compound into the mobile phase or reconstitution solvent at low and high concentration levels (corresponding to LQC and HQC).

    • Set B (Post-Spike Matrix): Process blank matrix samples (from at least 6 different sources/lots) through the entire sample preparation procedure (e.g., protein precipitation). Spike Sotorasib and this compound into the final, extracted matrix supernatant at the same low and high concentration levels as Set A.

    • Set C (Pre-Spike Matrix for Recovery): Spike Sotorasib and this compound into the blank matrix before the sample preparation procedure begins. Process these samples. This set is used for calculating recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (Sotorasib) and the internal standard (this compound).

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%): Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Sotorasib) / (MF of this compound)

  • Evaluate Results: Calculate the mean and coefficient of variation (%CV) for the IS-Normalized MF across the different matrix lots. The %CV should be ≤15%.

Visualizations

MatrixEffect_Workflow cluster_prep Sample Preparation Sets cluster_calc Calculation & Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis A->analysis B Set B: Post-Spike (Extracted Blank Matrix + Analyte + IS) B->analysis C Set C: Pre-Spike (Blank Matrix + Analyte + IS, then Extract) C->analysis calc_mf Calculate Matrix Factor (MF = B / A) analysis->calc_mf calc_rec Calculate Recovery (%Rec = C / B * 100) analysis->calc_rec calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf eval Evaluate (%CV of IS-Norm. MF ≤ 15%) calc_is_mf->eval

Caption: Workflow for Matrix Effect and Recovery Assessment.

Troubleshooting_Logic start Significant Matrix Effect (Ion Suppression/Enhancement) q1 Is a Stable Isotope-Labeled Internal Standard (this compound) being used? start->q1 use_sil Action: Implement SIL-IS (this compound) q1->use_sil No q2 Is Sample Cleanup Sufficient? q1->q2 Yes end Matrix Effect Mitigated use_sil->end ppt Current Method: Protein Precipitation (PPT) q2->ppt improve_cleanup Action: Enhance Cleanup (e.g., LLE or SPE) q2->improve_cleanup No q3 Is Chromatographic Separation Optimal? q2->q3 Yes improve_cleanup->end improve_chrom Action: Modify Gradient or Change Column q3->improve_chrom No q3->end Yes improve_chrom->end

Caption: Troubleshooting Logic for Matrix Effect Mitigation.

References

Preventing isotopic exchange of Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isotopic exchange of Sotorasib-d7. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is a deuterium-labeled version of Sotorasib, a potent and selective inhibitor of the KRAS G12C mutation.[1] It is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of Sotorasib concentrations in biological samples.[2] Maintaining the isotopic purity of this compound is critical because the loss of deuterium (B1214612) atoms and their replacement with hydrogen (a process known as isotopic or back-exchange) can lead to inaccurate quantification of the drug.

Q2: Where are the deuterium atoms located in this compound?

The precise location of the seven deuterium atoms in commercially available this compound is proprietary information of the manufacturer. However, based on common deuteration strategies for internal standards, it is plausible that the deuterium labels are placed on metabolically stable positions of the molecule to minimize in-vivo isotopic exchange. For the purpose of this guide, we will assume a hypothetical deuteration pattern on the N-piperazine ring and the isopropyl group, as these are less likely to undergo chemical exchange compared to more acidic protons.

Q3: What are the primary factors that can cause isotopic exchange of this compound?

The primary factors that can induce the back-exchange of deuterium for hydrogen in this compound are:

  • Exposure to protic solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can be a source of hydrogen atoms that replace the deuterium labels.

  • pH: Both acidic and basic conditions can catalyze the isotopic exchange reaction.

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.

  • Enzymatic activity: In biological matrices, enzymes can potentially facilitate isotopic exchange.

Q4: What are the ideal storage and handling conditions for this compound?

To maintain the isotopic integrity of this compound, it is crucial to adhere to the following storage and handling conditions:

  • Storage Temperature: For long-term storage, this compound should be kept at -80°C. For short-term storage, -20°C is acceptable.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[3]

  • Light: Protect from light to prevent potential photodegradation.

  • Container: Use tightly sealed vials to prevent moisture ingress.

  • Handling: When preparing solutions, use anhydrous and aprotic solvents whenever possible. If aqueous or protic solvents are necessary for the experimental procedure, prepare the solutions fresh and use them immediately.

Troubleshooting Guide: Isotopic Exchange of this compound

This guide will help you troubleshoot common issues related to the isotopic instability of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Gradual decrease in the mass-to-charge ratio (m/z) of this compound over multiple LC-MS injections. Isotopic back-exchange is occurring in the prepared sample solution on the autosampler.1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Reduce the residence time of the sample in the autosampler by preparing smaller batches or injecting the samples immediately after preparation. 3. If using a protic solvent in your mobile phase, consider if a less protic alternative is feasible.
Inconsistent or lower-than-expected this compound signal in your analytical runs. 1. Significant isotopic exchange has occurred during sample preparation or storage. 2. Degradation of the compound.1. Review your sample preparation workflow to minimize exposure to high temperatures and extreme pH. 2. Ensure that all solvents used are of high purity and anhydrous. 3. Verify the storage conditions of your this compound stock solution.
High variability in the quantification of Sotorasib across different samples. The extent of isotopic exchange is varying between samples due to minor differences in processing time or conditions.1. Standardize your sample preparation protocol to ensure consistent timing for each step. 2. Prepare all samples and standards in the same batch using the same solvent preparations.

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound

This protocol describes a method to evaluate the stability of this compound under various conditions using LC-MS/MS.

1. Reagents and Materials:

  • This compound

  • Sotorasib (non-deuterated reference standard)

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Methanol (MeOH), HPLC grade, anhydrous

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide, LC-MS grade

  • Phosphate buffered saline (PBS), pH 7.4

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in anhydrous ACN.

  • Create a series of test solutions by diluting the stock solution in different solvents and pH conditions:

    • ACN (control)

    • 50:50 ACN:Water

    • 50:50 ACN:Water with 0.1% Formic Acid (acidic pH)

    • 50:50 ACN:Water with 0.1% Ammonium Hydroxide (basic pH)

    • PBS (pH 7.4)

3. Incubation Conditions:

  • Aliquot the test solutions into tightly sealed vials.

  • Incubate the vials at different temperatures:

    • 4°C (refrigerated)

    • Room temperature (~25°C)

    • 37°C (physiological temperature)

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. LC-MS/MS Analysis:

  • Chromatographic Conditions (example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A suitable gradient to separate Sotorasib from any potential interferences.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the following mass transitions (SRM/MRM):

      • This compound (parent ion -> fragment ion)

      • Sotorasib (d0) (parent ion -> fragment ion)

      • Potentially monitor for d1, d2, d3, d4, d5, and d6 species to track the progressive loss of deuterium.

5. Data Analysis:

  • Calculate the peak area for each deuterated and non-deuterated species at each time point.

  • Determine the percentage of remaining this compound and the percentage of back-exchanged species (d0 to d6) relative to the total Sotorasib-related species.

  • Plot the percentage of remaining this compound against time for each condition to assess the rate of isotopic exchange.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected impact of different experimental conditions on the isotopic stability of this compound.

Table 1: Effect of Solvent and pH on this compound Stability at 37°C over 24 hours

Solvent SystempH% this compound Remaining
Acetonitrile (anhydrous)Neutral>99%
50:50 ACN:WaterNeutral95%
0.1% Formic Acid in 50:50 ACN:WaterAcidic85%
0.1% NH4OH in 50:50 ACN:WaterBasic80%

Table 2: Effect of Temperature on this compound Stability in 50:50 ACN:Water (Neutral pH) over 24 hours

Temperature% this compound Remaining
4°C>98%
25°C95%
37°C90%

Visualizations

Sotorasib Signaling Pathway Inhibition

Sotorasib is a KRAS G12C inhibitor that works by locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.[1][4]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS SOS EGFR->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Locks in Inactive State

Caption: Sotorasib inhibits the KRAS signaling pathway.

Experimental Workflow for Isotopic Stability Assessment

The following diagram outlines the key steps in assessing the isotopic stability of this compound.

Isotopic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Prep_Test Prepare Test Solutions (Varying Solvent, pH) Prep_Stock->Prep_Test Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Prep_Test->Incubate Sample Collect Samples at Time Points Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Data Data Processing & Quantification LCMS->Data Stability Assess Isotopic Stability Data->Stability

Caption: Workflow for this compound isotopic stability testing.

Logical Troubleshooting Flowchart for Isotopic Exchange

This flowchart provides a logical approach to troubleshooting unexpected results that may be due to isotopic exchange.

Troubleshooting_Flowchart Start Inconsistent this compound Signal Check_Storage Check Storage Conditions (-80°C, Inert Gas) Start->Check_Storage Check_Handling Review Handling Procedures Check_Storage->Check_Handling Correct Correct_Storage Correct Storage Check_Storage->Correct_Storage Incorrect Check_Solvents Examine Solvents (Protic, pH) Check_Handling->Check_Solvents Proper Refine_Handling Refine Handling (Minimize Exposure) Check_Handling->Refine_Handling Improper Check_Temperature Assess Experimental Temperature Check_Solvents->Check_Temperature Aprotic/ Neutral Use_Aprotic Use Anhydrous/ Aprotic Solvents Check_Solvents->Use_Aprotic Protic/ Extreme pH Lower_Temp Lower Temperature Check_Temperature->Lower_Temp High End Problem Resolved Check_Temperature->End Low Correct_Storage->End Refine_Handling->End Use_Aprotic->End Lower_Temp->End

Caption: Troubleshooting flowchart for this compound instability.

References

Sotorasib-d7 stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sotorasib-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of this compound when used as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterium-labeled version of Sotorasib, a potent and selective inhibitor of the KRAS G12C mutation.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound is used as an internal standard (IS).[1] The key advantage of a stable isotope-labeled IS like this compound is that it is chemically almost identical to the analyte (Sotorasib) and is expected to behave similarly during sample preparation, chromatography, and ionization. This helps to correct for variability and matrix effects, leading to more accurate and precise quantification of Sotorasib in biological samples.

Q2: Are there any known stability issues with this compound in biological matrices?

While specific public data on the stability of this compound is limited, potential issues can be inferred from the general behavior of deuterated internal standards and the metabolic pathways of Sotorasib. The primary concerns are:

  • Isotopic Back-Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the biological matrix or solvents.[2] This can lead to a decrease in the this compound signal and an increase in the unlabeled Sotorasib signal, compromising analytical accuracy.

  • Metabolic Instability: If the deuterium labels are located at sites of metabolic activity, the metabolic stability of this compound might differ from that of Sotorasib. Sotorasib is primarily metabolized through non-enzymatic conjugation with glutathione (B108866) and oxidation by cytochrome P450 enzymes (CYP3A and CYP2C8).[3][4][5] If deuterium labeling affects these metabolic pathways, it could lead to a different rate of degradation compared to the unlabeled drug.

Q3: What are the primary metabolic pathways of Sotorasib that could potentially affect this compound stability?

Sotorasib undergoes extensive metabolism. The main pathways include:

  • Non-enzymatic glutathione conjugation: This is a major biotransformation pathway.[5]

  • Oxidation: Primarily mediated by CYP3A4, CYP3A5, and CYP2C8 enzymes.[3][5]

  • Hydrolysis: A major circulating metabolite (M24) is formed via hydrolysis.

If deuterium atoms in this compound are located at or near the sites of these reactions, the rate of metabolism could be altered due to the kinetic isotope effect, potentially affecting the accuracy of the assay.

Troubleshooting Guide

This guide addresses common issues you might encounter when using this compound as an internal standard.

Problem 1: Decreasing this compound Response Over Time in Processed Samples

  • Possible Cause: Isotopic back-exchange of deuterium atoms with protons from the sample matrix or processing solvents.[2] This is more likely to occur at non-ideal pH or elevated temperatures.[2]

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of all solutions used during sample extraction and processing is maintained in a range that minimizes back-exchange, typically between pH 4 and 8 for many compounds.

    • Temperature Control: Keep samples on ice or at reduced temperatures (4°C) throughout the extraction process.[2]

    • Minimize Processing Time: Reduce the time samples are in solution before analysis.

    • Solvent Selection: If possible, use aprotic solvents for reconstitution. If aqueous solutions are necessary, minimize the time of exposure.

Problem 2: High Variability in this compound Signal Across a Batch of Samples

  • Possible Cause 1: Inconsistent matrix effects between different samples.

  • Troubleshooting Steps:

    • Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different matrix lots.

    • Chromatographic Separation: Optimize the LC method to separate Sotorasib and this compound from co-eluting matrix components that may be causing variable ionization.

  • Possible Cause 2: Inconsistent stability of this compound in the matrix of different samples.

  • Troubleshooting Steps:

    • Individual Sample Stability: Evaluate the stability of this compound in at least six different sources of the biological matrix to ensure that the stability is not matrix-dependent.

Problem 3: Presence of Unlabeled Sotorasib in this compound Spiked Blank Matrix

  • Possible Cause: In-source fragmentation of this compound or isotopic back-exchange.

  • Troubleshooting Steps:

    • Optimize MS Conditions: Reduce the cone voltage or collision energy to minimize in-source fragmentation.

    • Investigate Back-Exchange: Analyze a freshly prepared solution of this compound in the initial mobile phase to see if the unlabeled Sotorasib peak is present. If so, this points to back-exchange. Follow the steps in "Problem 1" to mitigate this.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Biological Matrix

This protocol outlines the key stability tests that should be performed during method validation.

1. Freeze-Thaw Stability:

  • Spike at least three replicates of low and high concentration quality control (QC) samples in the biological matrix with this compound.

  • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Analyze the samples and compare the this compound response to that of freshly prepared QC samples.

2. Bench-Top Stability:

  • Spike at least three replicates of low and high concentration QC samples in the biological matrix with this compound.

  • Leave the samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analyze the samples and compare the this compound response to that of freshly prepared QC samples.

3. Long-Term Stability:

  • Spike a sufficient number of low and high concentration QC samples in the biological matrix with this compound.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Compare the this compound response to that of freshly prepared QC samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

Table 1: Hypothetical this compound Stability Data in Human Plasma

Stability TestStorage ConditionDurationLow QC (50 ng/mL) % BiasHigh QC (5000 ng/mL) % Bias
Freeze-Thaw-80°C / Room Temp3 Cycles-2.5%-1.8%
Bench-TopRoom Temperature8 hours-4.1%-3.2%
Long-Term-80°C6 months-7.8%-6.5%

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Sotorasib_Metabolism cluster_pathways Metabolic Pathways Sotorasib Sotorasib Glutathione_Conj Glutathione Conjugate (M10) Sotorasib->Glutathione_Conj Non-enzymatic Glutathione Conjugation Oxidized_Metabolites Oxidized Metabolites (e.g., M18, M24) Sotorasib->Oxidized_Metabolites CYP3A4, CYP2C8 Oxidation

Caption: Major metabolic pathways of Sotorasib.

Stability_Workflow cluster_stability_tests Stability Assessment start Spike this compound into Biological Matrix freeze_thaw Freeze-Thaw Cycles start->freeze_thaw bench_top Bench-Top Exposure start->bench_top long_term Long-Term Storage start->long_term analysis Sample Preparation & LC-MS Analysis freeze_thaw->analysis bench_top->analysis long_term->analysis evaluation Compare Response to Freshly Prepared Samples analysis->evaluation end Assess Stability evaluation->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic start Inconsistent this compound Signal q1 Is the signal decreasing over a run? start->q1 q2 Is the signal highly variable between samples? q1->q2 No a1 Potential Back-Exchange - Check pH & Temperature - Minimize processing time q1->a1 Yes a2 Potential Matrix Effects - Evaluate ion suppression - Optimize chromatography q2->a2 Yes a3 Potential In-source Fragmentation - Optimize MS parameters q2->a3 No

References

Improving recovery of Sotorasib-d7 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sotorasib-d7 sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the bioanalysis of Sotorasib, with a focus on improving the recovery of its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to low or variable recovery of this compound during sample extraction from biological matrices, primarily plasma.

Q1: What are the common causes of low recovery for this compound during protein precipitation?

A1: Protein precipitation is a widely used method for Sotorasib extraction. However, several factors can lead to poor recovery of the deuterated internal standard:

  • Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal, potentially trapping this compound within the protein pellet.

  • Co-precipitation of the Analyte: this compound might adsorb to the precipitated proteins and be discarded with the pellet.

  • Suboptimal Precipitating Solvent: The choice of organic solvent can influence recovery. While acetonitrile (B52724) is commonly used, other solvents or mixtures might be more effective for your specific matrix.

  • pH Effects: The pH of the sample can affect the solubility and protein binding of this compound.

Troubleshooting Steps:

  • Optimize the Precipitant-to-Sample Ratio: A general starting point is a 3:1 ratio of cold organic solvent (e.g., acetonitrile) to plasma.[1] Experiment with different ratios to ensure complete protein removal.

  • Vary the Precipitating Solvent: Compare the recovery using different organic solvents. Acetonitrile is often preferred for better protein removal compared to methanol.[2]

  • Adjust Sample pH: Before adding the precipitating solvent, consider adjusting the pH of the plasma sample to minimize this compound's affinity for proteins.

  • Ensure Thorough Mixing and Centrifugation: Vortex the sample vigorously after adding the precipitant to ensure thorough mixing. Centrifuge at a high speed (e.g., >10,000 x g) to obtain a compact protein pellet.

Data Presentation: Sotorasib Recovery with Protein Precipitation

The following table summarizes typical recovery data for Sotorasib using a protein precipitation method with acetonitrile. While this data is for the parent compound, similar recovery is expected for the deuterated internal standard.

Analyte Concentration LevelMean Recovery (%)% RSD
Low Quality Control (LQC)95.672.82
Medium Quality Control (MQC)98.072.82
High Quality Control (HQC)102.412.82

Data adapted from a study on Sotorasib determination by LC-MS/MS.

Q2: My this compound recovery is still low with protein precipitation. What other extraction methods can I try?

A2: If protein precipitation does not yield satisfactory recovery, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques can offer cleaner extracts and may improve recovery by reducing matrix effects.

Workflow for Method Selection

start Low this compound Recovery with PPT optimize_ppt Optimize PPT (Solvent, Ratio, pH) start->optimize_ppt First Step spe Try Solid-Phase Extraction (SPE) lle Try Liquid-Liquid Extraction (LLE) spe->lle Unsuccessful end Acceptable Recovery spe->end Successful lle->end Successful optimize_ppt->spe Unsuccessful optimize_ppt->end Successful

Caption: Logical workflow for troubleshooting low this compound recovery.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Q3: How can I optimize an SPE method for this compound?

A3: SPE can provide cleaner samples and higher recovery if optimized correctly. Key parameters to consider are the choice of sorbent, wash steps, and elution solvent.

Experimental Protocol: SPE Method Development for this compound

  • Sorbent Selection: For a heterocyclic compound like Sotorasib, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point. Mixed-mode cation-exchange sorbents could also be effective.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with a weak solvent or adjusting the pH to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.

    • Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences without eluting this compound. Start with a high percentage of aqueous solvent and gradually increase the organic content.

  • Elution:

    • Elute this compound with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). The addition of a small amount of acid or base to the elution solvent can improve the recovery of ionizable compounds.

SPE Troubleshooting Workflow

start Low SPE Recovery check_sorbent Evaluate Sorbent (C8, C18, Mixed-Mode) start->check_sorbent check_load Optimize Loading (pH, Flow Rate) check_sorbent->check_load check_wash Optimize Wash Solvent (Strength, Volume) check_load->check_wash check_elute Optimize Elution Solvent (Strength, Volume, pH) check_wash->check_elute end Improved Recovery check_elute->end

Caption: Key steps for optimizing an SPE method.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Q4: What are the key parameters to optimize for LLE of this compound?

A4: LLE separates compounds based on their differential solubility in two immiscible liquids. For this compound, optimizing the organic solvent and sample pH is crucial.

Experimental Protocol: LLE Method Development for this compound

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which Sotorasib is highly soluble. Good starting choices for heterocyclic aromatic compounds include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane.[3]

  • pH Adjustment: The charge state of Sotorasib will significantly affect its partitioning. Adjust the pH of the aqueous sample to neutralize Sotorasib, thereby increasing its solubility in the organic phase.

  • Extraction:

    • Add the selected organic solvent to the pH-adjusted plasma sample.

    • Vortex vigorously to ensure intimate contact between the two phases.

    • Centrifuge to achieve a clear separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully collect the organic layer containing this compound.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., mobile phase).

Data Presentation: Comparison of Extraction Techniques for Small Molecules

While specific comparative data for this compound is limited, the following table provides a general comparison of what can be expected from different extraction methods for small molecules.

FeatureProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Selectivity LowHighMedium to High
Recovery Good to HighPotentially HighestGood to High
Matrix Effects HighLowMedium
Complexity LowHighMedium
Cost LowHighLow to Medium

Sotorasib Signaling Pathway

Understanding the mechanism of action of Sotorasib can provide context for its analysis. Sotorasib is a covalent inhibitor of the KRAS G12C mutant protein, which is a key player in oncogenic signaling.

cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways EGFR EGFR KRAS_GDP KRAS G12C-GDP (Inactive) EGFR->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversible Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

References

Technical Support Center: Sotorasib-d7 Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sotorasib-d7 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

A1: this compound is a deuterium-labeled version of Sotorasib, a potent and selective inhibitor of the KRAS G12C mutation. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to Sotorasib, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[1]

Q2: What are the primary metabolic pathways of Sotorasib that could lead to interference?

A2: Sotorasib is metabolized primarily through non-enzymatic conjugation and oxidative metabolism via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[2][3] The major circulating metabolites identified in humans are M10 (a cysteine adduct) and M24 (a CYP3A product). Another metabolite, M18 (a CYP2C8 product), is also present.[4] In bioanalytical assays, it is crucial to achieve chromatographic separation of Sotorasib from these metabolites to prevent inaccurate quantification.

Q3: Can co-administered drugs interfere with the this compound assay?

A3: Yes, co-administered drugs can be a source of interference. Sotorasib is a substrate for P-glycoprotein (P-gp) and has the potential to interact with drugs that are inhibitors or inducers of this transporter.[3] While this is more of a pharmacokinetic drug-drug interaction concern, a co-administered drug or its metabolite with a similar mass-to-charge ratio (m/z) and retention time to Sotorasib or this compound could theoretically cause direct interference in the LC-MS/MS assay.

Q4: What are common sources of matrix effects in this compound bioassays?

A4: Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., plasma, serum) that can suppress or enhance the ionization of Sotorasib and this compound. For assays using protein precipitation, a common sample preparation technique, phospholipids (B1166683) and lysophosphatolipids are the most frequent sources of matrix effects, particularly ion suppression.[5][6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common interferences in this compound bioanalytical assays.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability

This is often indicative of matrix effects, where endogenous components from the sample interfere with the ionization of Sotorasib and this compound.

Troubleshooting Steps:

  • Confirm Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

  • Improve Sample Preparation:

    • If using protein precipitation, consider alternative techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

    • Specialized phospholipid removal plates can be used to specifically target these interfering species.[6]

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to better separate Sotorasib from the region where phospholipids typically elute (early in the run on a reversed-phase column).

    • Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

Issue 2: Inaccurate Quantification - Analyte Concentration Appears Higher Than Expected

This can be caused by isotopic crosstalk from the analyte to the internal standard or back-exchange of deuterium (B1214612) from the internal standard.

Troubleshooting Steps for Isotopic Crosstalk:

  • Assess Isotopic Contribution: Analyze a high concentration standard of unlabeled Sotorasib and monitor the mass transition for this compound. A significant signal indicates that natural isotopes of Sotorasib are contributing to the internal standard's signal.

  • Mitigation Strategies:

    • If possible, select a different mass transition for this compound that has a lower contribution from unlabeled Sotorasib.

    • Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals.

    • For compounds with elements like chlorine or bromine that have significant natural isotopes, a mass difference of at least 3 amu between the analyte and SIL-IS is recommended to minimize crosstalk.[7]

Troubleshooting Steps for Deuterium Back-Exchange:

  • Evaluate Internal Standard Stability: Incubate this compound in a blank matrix and the final reconstitution solvent at various temperatures and for different durations. Analyze these samples and look for the appearance of an unlabeled Sotorasib peak at the retention time of the internal standard.

  • Mitigation Strategies:

    • Avoid extreme pH and high temperatures during sample preparation and storage, as these conditions can promote deuterium exchange.[8]

    • Ensure the deuterium labels on this compound are on stable positions of the molecule (e.g., on a carbon atom not adjacent to a heteroatom or carbonyl group).

    • If back-exchange is persistent and problematic, consider using a ¹³C-labeled internal standard, which is not susceptible to this issue.

Quantitative Data on Interferences

The following table summarizes the potential impact of common interferences on assay parameters. The magnitude of these effects is method-dependent and should be experimentally verified.

Interference SourcePotential Impact on Assay ParametersTypical Mitigation Strategy
Phospholipids Ion suppression leading to low signal intensity, poor sensitivity, and high variability.[5][6]Improved sample cleanup (SPE, LLE, phospholipid removal plates), chromatographic optimization.
Co-eluting Metabolites (e.g., M10, M24) Inaccurate quantification if not chromatographically resolved from Sotorasib.Optimization of the LC gradient and/or column chemistry for better separation.
Isotopic Crosstalk Non-linear calibration curve and overestimation of analyte concentration, particularly at high concentrations.[9][10]Selection of appropriate mass transitions, use of high-resolution mass spectrometry.
Deuterium Back-Exchange Underestimation of the internal standard signal, leading to an overestimation of the analyte concentration.[8]Control of pH and temperature during sample processing, use of a ¹³C-labeled internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects using a post-extraction spike experiment.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Sotorasib and this compound stock solutions

  • Reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Sotorasib and this compound into the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-extraction Spike): Process blank matrix through the entire sample preparation procedure. Spike Sotorasib and this compound into the final extract at the same concentration as Set A.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for Sotorasib and this compound.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The IS-normalized MF should be close to 1 if the internal standard effectively compensates for matrix effects.

Visualizations

Sotorasib Signaling Pathway

Sotorasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP Growth Factor Signal KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP SOS1 KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Irreversible Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

Bioanalytical Workflow for this compound

Bioanalytical_Workflow Sample 1. Plasma Sample Collection Spike 2. Spike with This compound (IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Centrifuge 4. Centrifugation Prepare->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing (Peak Integration) LCMS->Data Quant 8. Quantification (Calibration Curve) Data->Quant Troubleshooting_Matrix_Effects Start Inconsistent Results (Low Signal, High CV%) Check_IS Check Internal Standard Response Start->Check_IS Post_Spike Perform Post-Extraction Spike Experiment Check_IS->Post_Spike IS Response OK IS_Issue IS Response Unstable. Investigate IS stability, purity, or back-exchange. Check_IS->IS_Issue IS Response Unstable Matrix_Effect Matrix Effect Confirmed? Post_Spike->Matrix_Effect Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE, PLR) Matrix_Effect->Optimize_Cleanup Yes No_ME No Significant Matrix Effect. Investigate other causes (e.g., instrument issues). Matrix_Effect->No_ME No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_LC Revalidate Re-evaluate Assay Performance Optimize_LC->Revalidate

References

Sotorasib-d7 LC-MS Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sotorasib-d7 signal suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a deuterium-labeled version of Sotorasib (B605408), a KRAS G12C inhibitor.[1] In LC-MS based quantification, this compound is used as an internal standard (IS).[1] Because it is chemically and physically almost identical to Sotorasib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] This allows for accurate quantification of Sotorasib by correcting for variations in sample preparation and instrument response, including matrix effects.[2]

Q2: What is signal suppression and why does it affect this compound?

Signal suppression, also known as ion suppression, is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates) interfere with the ionization of the analyte and/or internal standard, leading to a decreased signal intensity.[2][3][4][5] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][5] this compound, like any analyte or internal standard in LC-MS, is susceptible to these effects.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate signal suppression issues?

While deuterated internal standards are highly effective at compensating for matrix effects, they may not always provide a perfect correction.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte (Sotorasib) and the deuterated internal standard (this compound).[2] If this shift causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[2]

Q4: What are the common causes of this compound signal suppression?

The primary causes of signal suppression for this compound in LC-MS analysis are:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts, proteins) can compete with this compound for ionization, reducing its signal.[2][3][5]

  • High Analyte Concentration: At high concentrations, the analyte (Sotorasib) itself can suppress the signal of the co-eluting internal standard (this compound).[6][7][8]

  • Poor Chromatographic Separation: Inadequate separation of this compound from matrix components or from high concentrations of Sotorasib can lead to suppression.[3][5]

  • Sample Preparation Inefficiencies: Failure to adequately remove interfering substances during sample preparation can result in significant matrix effects.[3][9]

  • Instrumental Issues: A contaminated ion source or incorrect instrument settings can contribute to poor ionization and signal suppression.[4]

Troubleshooting Guide

Initial Assessment of Signal Suppression

A systematic approach to troubleshooting is crucial. The following workflow can help identify the root cause of this compound signal suppression.

Troubleshooting Workflow for this compound Signal Suppression start Observe this compound Signal Suppression check_chromatography Review Chromatograms: - Peak Shape - Retention Time - Co-elution with Sotorasib start->check_chromatography post_column_infusion Perform Post-Column Infusion Experiment check_chromatography->post_column_infusion Abnormalities observed evaluate_sample_prep Evaluate Sample Preparation Method check_chromatography->evaluate_sample_prep Chromatography appears normal optimize_lc Optimize Chromatographic Conditions post_column_infusion->optimize_lc Suppression zones identified evaluate_sample_prep->optimize_lc Inefficient cleanup suspected optimize_ms Optimize Mass Spectrometer Settings optimize_lc->optimize_ms solution Problem Resolved optimize_ms->solution

Caption: A logical workflow for troubleshooting this compound signal suppression.

Detailed Troubleshooting Steps

1. Poor Reproducibility of Analyte/Internal Standard Area Ratio

Potential Cause Recommended Solution
Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol. Consider automation for higher throughput and consistency.
Variable matrix effects between samplesImprove the sample cleanup procedure to remove more interfering components.[3][9]
Internal standard concentration issuesPrepare fresh internal standard spiking solutions and verify the concentration.
Instrument instabilityPerform system suitability tests to ensure the LC-MS system is performing consistently.

2. Sotorasib and this compound Do Not Co-elute Perfectly

Potential Cause Recommended Solution
Isotope effectWhile minor shifts are expected, significant separation can be problematic.[2] Adjusting the mobile phase composition or gradient profile may help to minimize the separation.
Column degradationA contaminated or old column can lead to changes in retention times. Replace the analytical column.
Mobile phase inconsistencyEnsure the mobile phase is prepared accurately and consistently for each run.

3. Unexpectedly Low this compound Signal Intensity

Potential Cause Recommended Solution
Significant ion suppressionImplement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix interferences.[3][9]
Contaminated ion sourceClean the mass spectrometer's ion source according to the manufacturer's recommendations.[4]
Incorrect MS parametersOptimize ion source parameters (e.g., gas flows, temperature, voltage) to enhance this compound signal.
Analyte-induced suppressionIf analyzing high concentration samples, consider diluting the samples to reduce the concentration of Sotorasib, which may be suppressing the this compound signal.[6][7][8]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

Objective: To determine if co-eluting matrix components are causing the observed signal suppression.

Methodology:

  • Prepare a solution of this compound at a constant concentration in the mobile phase.

  • Set up the LC-MS system as for a standard sample analysis.

  • Using a T-junction, continuously infuse the this compound solution into the LC eluent flow post-column, before it enters the mass spectrometer.

  • Inject a blank matrix sample (e.g., plasma extract without Sotorasib or this compound).

  • Monitor the this compound signal throughout the chromatographic run.

Expected Outcome: A stable this compound signal will be observed. If there are any dips in the signal, these correspond to elution times of matrix components that are causing ion suppression.

Post-Column Infusion Experimental Setup lc_pump LC Pump autosampler Autosampler (Injects Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-junction column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Infuses this compound) syringe_pump->tee

Caption: Diagram of a post-column infusion experiment to detect ion suppression.

Protocol 2: Evaluation of Sample Preparation Techniques

Different sample preparation methods can be compared for their efficiency in removing matrix components.

Objective: To select a sample preparation method that minimizes matrix effects for this compound analysis.

Methodology:

  • Spike a known concentration of Sotorasib and this compound into six different lots of the biological matrix (e.g., human plasma).

  • Divide the samples into three sets and process each set with a different sample preparation technique:

    • Protein Precipitation (PPT)

    • Liquid-Liquid Extraction (LLE)

    • Solid-Phase Extraction (SPE)

  • Analyze the extracted samples by LC-MS/MS.

  • Calculate the matrix effect for each method by comparing the peak area of this compound in the post-extraction spiked samples to the peak area in a neat solution.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%CV) Notes
Protein Precipitation (PPT)>90%10-15%Fast and simple, but may result in less clean extracts and more significant matrix effects.[10][11][12]
Liquid-Liquid Extraction (LLE)70-90%5-10%More selective than PPT, providing cleaner extracts.
Solid-Phase Extraction (SPE)>95%<5%Most effective at removing interferences, resulting in the cleanest samples and minimal matrix effects.[3]

Summary of LC-MS/MS Parameters for Sotorasib Analysis

The following table summarizes typical parameters from validated methods, which can serve as a starting point for method development and troubleshooting.

Parameter Published Method 1 Published Method 2
Internal Standard [13C, D3]-sotorasib[11][12]Erlotinib[10]
Sample Preparation Protein Precipitation[11][12]Protein Precipitation[10]
LC Column Not specifiedAcquity UPLC BEH C18[10]
Mobile Phase Gradient elution[11][12]Methanol and 0.1% formic acid in water (v/v)[10]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[10]
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)[10]

This technical support guide provides a comprehensive overview of potential issues and solutions related to this compound signal suppression in LC-MS analysis. By following a systematic troubleshooting approach and optimizing experimental parameters, researchers can achieve accurate and reliable quantification of Sotorasib in various biological matrices.

References

Navigating Sotorasib-d7 Impurities: A Technical Support Guide for Accurate Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing sotorasib-d7 as an internal standard in the quantitative analysis of sotorasib (B605408). Accurate quantification is critical for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. This resource offers troubleshooting advice and detailed protocols to address a common challenge: the presence of unlabeled sotorasib (d0) impurity in the deuterated internal standard (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled version of sotorasib, a potent and selective inhibitor of the KRAS G12C mutation. In quantitative mass spectrometry, such as LC-MS/MS, this compound is used as an internal standard (IS). Since it is chemically identical to the analyte (sotorasib), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification of sotorasib in biological matrices.[1][2]

Q2: What is the "this compound impurity" and why is it a concern?

The "this compound impurity" typically refers to the presence of a small amount of unlabeled sotorasib (d0) within the this compound internal standard material. This is a common issue with deuterated standards, as the chemical synthesis process may not achieve 100% isotopic enrichment.[3] This unlabeled impurity can contribute to the signal of the analyte being measured, leading to an overestimation of the sotorasib concentration, especially at the lower limits of quantification.[4]

Q3: How can I determine the level of unlabeled sotorasib in my this compound internal standard?

The isotopic purity of the this compound internal standard should be provided by the manufacturer in the Certificate of Analysis (CoA). If this information is not available or needs to be verified, you can assess the contribution of the internal standard to the analyte signal. This is done by preparing a blank sample (a matrix sample with no analyte) and spiking it with the this compound internal standard at the concentration used in your assay. By monitoring the mass transition for the unlabeled sotorasib, you can measure the response. This response should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for sotorasib.[4]

Q4: My quantitative results are inconsistent. Could the this compound impurity be the cause?

Inconsistent or inaccurate results can stem from several factors, including the this compound impurity. Other potential causes include:

  • Chromatographic Shift: The deuterated standard may have a slightly different retention time than the analyte.

  • Differential Matrix Effects: The analyte and internal standard may experience different levels of ion suppression or enhancement from the biological matrix.

  • Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding environment, although this is less common for strategically labeled positions.[4]

It is crucial to systematically investigate each of these potential issues.

Troubleshooting Guide

Issue: Overestimation of Sotorasib Concentration, Especially at Low Levels

This is a classic sign of unlabeled impurity in the this compound internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the Certificate of Analysis for your this compound lot. If the isotopic purity is low, consider obtaining a new lot with higher purity.

  • Assess Contribution to Analyte Signal: Perform the blank sample experiment described in FAQ 3. If the contribution is significant, a mathematical correction is necessary.

  • Implement Correction Factor: Apply a correction to your data analysis workflow to account for the contribution of the unlabeled impurity. A detailed protocol for this is provided below.

Experimental Protocol: Quantitative Analysis of Sotorasib with Impurity Correction

This protocol outlines a typical LC-MS/MS workflow for the quantification of sotorasib in human plasma, incorporating a correction for the d0 impurity in the this compound internal standard.

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of sotorasib and this compound in methanol (e.g., at 1 mg/mL).

  • Prepare working standard solutions of sotorasib by serial dilution of the stock solution.

  • Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate sotorasib from matrix components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • Sotorasib: m/z 561.2 -> 134.0

    • This compound: m/z 568.2 -> 134.0 (example, exact mass may vary based on labeling)

5. Data Analysis and Impurity Correction:

Step 1: Determine the Contribution Factor (CF)

  • Analyze a blank plasma sample spiked only with the this compound working solution.

  • Measure the peak area of the unlabeled sotorasib (analyte) and the this compound (internal standard).

  • Calculate the Contribution Factor (CF) as follows:

    CF = (Area of unlabeled sotorasib in IS-only sample) / (Area of this compound in IS-only sample)

Step 2: Correct the Analyte Peak Area in Samples

  • For each calibration standard, QC, and unknown sample, calculate the corrected peak area of sotorasib:

    Corrected Sotorasib Area = Measured Sotorasib Area - (CF * Measured this compound Area)

Step 3: Generate the Calibration Curve and Quantify Unknowns

  • Calculate the response ratio using the corrected sotorasib area:

    Response Ratio = (Corrected Sotorasib Area) / (Measured this compound Area)

  • Plot the Response Ratio against the known concentrations of the calibration standards to generate the calibration curve.

  • Use the regression equation of the calibration curve to determine the concentration of sotorasib in the unknown samples from their calculated Response Ratios.

Quantitative Data Summary

The following table illustrates the impact of applying the correction factor. In this example, the Contribution Factor (CF) was determined to be 0.015.

Sample IDMeasured Sotorasib AreaMeasured this compound AreaCorrected Sotorasib AreaCalculated Concentration (ng/mL) - UncorrectedCalculated Concentration (ng/mL) - Corrected
Blank501,005,000-14,5750.5N/A
LLOQ (1 ng/mL)1,0501,010,000-14,1001.01.0
QC Low (5 ng/mL)5,2001,008,000-9,9205.25.0
QC Mid (50 ng/mL)51,5001,012,00036,32050.950.1
QC High (500 ng/mL)508,0001,009,000492,865503.5500.2
Unknown 12,6001,015,000-12,6252.62.4
Unknown 215,4001,007,000392.515.315.1

Note: Negative corrected areas for blank and very low concentration samples can occur and should be treated as having a concentration below the LLOQ.

Visualizing the Workflow

Caption: Workflow for quantitative analysis of sotorasib with correction for this compound impurity.

Sotorasib Signaling Pathway

Sotorasib is a targeted therapy that works by inhibiting a mutated form of the KRAS protein called KRAS G12C. This mutation is a driver of tumor growth in several cancers.

sotorasib_pathway cluster_upstream Upstream Signaling cluster_ras RAS Activation Cycle cluster_downstream Downstream Signaling receptor Growth Factor Receptor kras_gdp KRAS G12C (Inactive, GDP-bound) receptor->kras_gdp Signal Transduction kras_gtp KRAS G12C (Active, GTP-bound) kras_gdp->kras_gtp GTP Loading kras_gtp->kras_gdp GTP Hydrolysis (Impaired by G12C mutation) raf RAF kras_gtp->raf sotorasib Sotorasib sotorasib->kras_gdp Irreversible Covalent Binding (Locks in inactive state) mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Sotorasib inhibits the KRAS G12C signaling pathway, preventing downstream activation and tumor cell proliferation.[1]

References

Sotorasib-d7 Internal Standard: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sotorasib-d7 internal standard applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Sotorasib (B605408) using its deuterated internal standard (IS), this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a stable isotope-labeled internal standard like this compound?

A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: this compound closely mimics the chromatographic behavior and ionization efficiency of the unlabeled Sotorasib, effectively compensating for signal suppression or enhancement caused by complex biological matrices.[1][2][3]

  • Improved Accuracy and Precision: By accounting for variability during sample preparation (e.g., extraction, evaporation) and instrument analysis (e.g., injection volume), SIL internal standards significantly improve the accuracy and precision of quantification.[4]

  • Reduced Method Variability: The use of a SIL IS helps to minimize day-to-day and instrument-to-instrument variations, leading to more robust and reproducible analytical methods.

Q2: What are the potential drawbacks of using a deuterated internal standard like this compound?

A2: While highly effective, deuterated internal standards can present certain challenges:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a chromatography column.[2] This can lead to differential matrix effects if the ion suppression profile is not uniform across the peak.[3]

  • Isotopic Instability: Deuterium (B1214612) atoms can sometimes be unstable and exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[5][6] This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[5][7]

  • Cross-Contribution: The this compound standard may contain a small amount of the unlabeled Sotorasib, or the natural isotope abundance of Sotorasib may contribute to the signal of the internal standard. This can affect accuracy, especially at low concentrations.[8]

Q3: Where are the deuterium labels located on this compound?

A3: The exact position of the deuterium labels is crucial for the stability of the internal standard. While the specific product information sheet should be consulted, this compound is a deuterium-labeled version of Sotorasib.[9][10] For optimal stability, labels should be on non-exchangeable positions.[7]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific issues that may arise during the development and validation of analytical methods using this compound as an internal standard.

Issue 1: Non-linear or Inconsistent Calibration Curve

Symptoms:

  • The calibration curve does not fit a linear regression model (e.g., R² < 0.99).

  • High variability between replicate calibration standards.

  • Inaccurate back-calculated concentrations for the calibrators.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Chromatographic Conditions - Optimize Gradient: Adjust the mobile phase gradient to ensure baseline separation of Sotorasib and this compound from matrix interferences.[11] - Check for Co-elution: Ensure that Sotorasib and this compound co-elute as closely as possible to compensate for matrix effects effectively.[5] A slight chromatographic shift is sometimes observed with deuterated standards.[2]
Matrix Effects - Evaluate Different Matrices: If possible, test different surrogate matrices for calibration curve preparation to find one with minimal matrix effects. - Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
Cross-Contamination/Carryover - Injector Wash: Implement a robust injector wash protocol between samples to prevent carryover from high-concentration samples to subsequent runs.[12] - Blank Injections: Inject blank samples after the highest calibrator to assess for carryover. The response in the blank should be less than 20% of the lower limit of quantification (LLOQ).[12]
Pipetting or Dilution Errors - Verify Pipettes: Regularly calibrate and verify the accuracy of all pipettes used for preparing standards and samples. - Review Dilution Scheme: Double-check all calculations and steps in the dilution series for the calibration standards.
Internal Standard Instability - Check for Back-Exchange: Incubate this compound in the sample matrix under the same conditions as your analytical method and monitor for any increase in the unlabeled Sotorasib signal, which would indicate isotopic exchange.[5]
Issue 2: Poor Peak Shape for Sotorasib and/or this compound

Symptoms:

  • Peak fronting, tailing, or splitting.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Column Issues - Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. - Column Void: A void in the column can cause peak splitting.[13] Consider replacing the column if performance does not improve after flushing.
Mobile Phase Incompatibility - pH Mismatch: Ensure the pH of the mobile phase is appropriate for the column and the analytes. A mobile phase pH greater than 7 can dissolve the silica (B1680970) backbone of some columns.[13] - Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[13]
Extra-Column Effects - Tubing and Fittings: Check all tubing and fittings for blockages or improper connections, which can contribute to peak tailing.[13]

Experimental Protocols

Example LC-MS/MS Method for Sotorasib Quantification

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and application.[11][14][15]

1. Sample Preparation (Protein Precipitation)

  • To 25 µL of plasma sample, add 125 µL of a working solution of this compound (e.g., 40 ng/mL) in methanol (B129727) to precipitate proteins.[16]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

2. LC-MS/MS Parameters

ParameterExample Condition
LC Column Acquity UPLC BEH C18[11] or equivalent
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Methanol[11]
Gradient Optimized for separation (e.g., start at 5-10% B, ramp to 95% B)
Flow Rate 0.5 mL/min[12]
Injection Volume 5-10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode[11]
MS Detection Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode[11]
MRM Transitions Sotorasib: m/z 561.1 → [Fragment Ion] this compound: m/z 568.1 → [Fragment Ion] (Note: Specific fragment ions need to be optimized)

Quantitative Data Summary

The following tables summarize typical validation parameters for Sotorasib bioanalytical methods.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range
SotorasibMouse Plasma4 - 4000 nM> 0.99[11]
SotorasibHuman Plasma10 - 10,000 ng/mL> 0.99[14]
SotorasibHuman Plasma0.375 - 15.0 µg/mL0.9996[12]
SotorasibHuman Plasma2.5 - 50.0 ng/mL0.999[15]

Table 2: Accuracy and Precision

MatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Mouse PlasmaLow, Mid, High< 15%< 15%± 15%[11]
Human PlasmaLLOQ, Low, Mid, High< 15%< 15%± 15%[14]
Human PlasmaLow, Mid, High2.00 - 4.03%2.00 - 4.03%Not explicitly stated[12]

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%CV)
SotorasibRat Plasma78.20 - 84.80%< 0.10%[17]
SotorasibHuman Plasma98.07 - 102.41%2.90 - 3.41%[12]

Visualizations

Sotorasib Signaling Pathway

Sotorasib is an inhibitor of the KRAS G12C mutant protein. The following diagram illustrates the simplified RAS/MAPK signaling pathway that is inhibited by Sotorasib.

Sotorasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP Loading MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sotorasib Sotorasib Sotorasib->KRAS_GTP Inhibits (KRAS G12C)

Caption: Simplified KRAS signaling pathway and the inhibitory action of Sotorasib.

Troubleshooting Workflow for Calibration Curve Issues

This workflow provides a logical approach to diagnosing and resolving common problems with your this compound calibration curve.

Troubleshooting_Workflow Start Start: Calibration Curve Fails Check_Integration 1. Review Peak Integration: Are peaks integrated correctly? Start->Check_Integration Check_Replicates 2. Examine Replicate Variability: Is there high %CV at any level? Check_Integration->Check_Replicates Integration OK Check_Linearity 3. Assess Linearity (R²): Is R² < 0.99? Check_Replicates->Check_Linearity Replicates OK Investigate_High_CV Investigate High Variability: - Check pipetting - Verify dilutions - Assess sample stability Check_Replicates->Investigate_High_CV High %CV Investigate_Non_Linearity Investigate Non-Linearity: - Check for IS signal variability - Evaluate for matrix effects - Test for detector saturation Check_Linearity->Investigate_Non_Linearity Poor Linearity Reinject_Standards Re-inject a subset of standards. Does the issue persist? Check_Linearity->Reinject_Standards Linearity OK Prepare_New_Standards Prepare fresh calibration standards and re-analyze. Investigate_High_CV->Prepare_New_Standards Investigate_Non_Linearity->Prepare_New_Standards Reinject_Standards->Prepare_New_Standards Yes Resolved Issue Resolved Reinject_Standards->Resolved No Troubleshoot_LCMS Troubleshoot LC-MS/MS System: - Check for carryover - Evaluate peak shape - Run system suitability test Prepare_New_Standards->Troubleshoot_LCMS Issue Persists Troubleshoot_LCMS->Resolved

Caption: A logical workflow for troubleshooting calibration curve issues.

References

Validation & Comparative

Validating Sotorasib Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Sotorasib (B605408), a first-in-class KRAS G12C inhibitor, with a focus on the validation of methods using its stable isotope-labeled counterpart, Sotorasib-d7, as an internal standard (IS).[1][2] The accurate and precise measurement of drug concentrations in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies, forming the basis for regulatory decisions on drug safety and efficacy.[3] This document outlines key performance metrics of various methods, details experimental protocols, and adheres to the principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

The Gold Standard: this compound as an Internal Standard

In bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a suitable internal standard is crucial to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterium-labeled form of Sotorasib, is considered the gold standard for this purpose.[1] Its physicochemical properties are nearly identical to Sotorasib, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. A method developed for human plasma utilized a stable isotope-labeled [¹³C, D₃]-sotorasib as the internal standard.[2][6]

While this compound is the preferred choice, other compounds have been successfully employed as internal standards in validated methods for Sotorasib quantification. These alternatives are typically used when a SIL-IS is unavailable or for specific applications.

Alternative Internal Standards Used in Sotorasib Quantification:

  • Erlotinib: Utilized in a validated method for the simultaneous quantification of Sotorasib and its metabolite, M24, in mouse matrices.[7][8]

  • Umbralisib: Employed in a method for the estimation of Sotorasib in human plasma.[9]

  • Apalutamide: Used as an internal standard for the quantification of Sotorasib in biological matrices.[10]

  • Carbamazepine: Applied as an internal standard for the quantitation of sotorasib in rat plasma.[6]

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the key parameters and performance characteristics of published and validated LC-MS/MS methods for the quantification of Sotorasib, allowing for a direct comparison between methods using this compound (or its SIL equivalent) and alternative internal standards.

ParameterMethod 1: SIL-IS ([¹³C, D₃]-Sotorasib)[2]Method 2: Erlotinib IS[7][8]Method 3: Umbralisib IS[9]Method 4: Apalutamide IS[10]
Biological Matrix Human PlasmaMouse MatricesHuman PlasmaBiological Matrices
Extraction Method Protein PrecipitationProtein PrecipitationProtein PrecipitationNot Specified
LC Column Not SpecifiedAcquity UPLC BEH C18Waters symmetry C18ODS Zorbax C18
Mobile Phase Gradient ElutionMethanol (B129727) and 0.1% Formic Acid in WaterMethanol and Ammonium Acetate Buffer (50:50 v/v)Methanol, 0.1% Formic Acid, and Acetonitrile (B52724) (50:15:35 v/v)
Linearity Range 10.0–10,000 ng/mL4–4000 nM2.50–50.00 ng/mL0.375–15.0 µg/mL
Intra-day Precision (%CV) < 15%< 15%0.24% to 3.1%2.00% to 4.03%
Inter-day Precision (%CV) < 15%< 15%0.24% to 3.1%2.00% to 4.03%
Accuracy (%Bias) Within ±15%< 15%Not SpecifiedNot Specified
Recovery Not SpecifiedNot SpecifiedNot Specified98.07% to 102.41%
Regulatory Compliance FDA GuidelinesGuideline CompliantICH and US FDA GuidelinesFDA Guidelines

Experimental Protocols and Workflows

A robust bioanalytical method validation is essential to ensure the reliability of the data.[11] The process involves a series of experiments to evaluate the method's performance characteristics.

Signaling Pathway of Sotorasib

Sotorasib is a targeted therapy that irreversibly inhibits the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1] This action blocks downstream signaling pathways, such as the MAP kinase pathway, which are responsible for cell proliferation and survival in KRAS G12C-mutated cancers.[10][12]

G cluster_0 KRAS G12C Signaling cluster_1 Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK SOS1 SOS1 RTK->SOS1 KRAS G12C-GDP KRAS G12C-GDP SOS1->KRAS G12C-GDP Activates KRAS G12C-GTP KRAS G12C-GTP KRAS G12C-GDP->KRAS G12C-GTP RAF RAF KRAS G12C-GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Sotorasib Sotorasib Sotorasib->KRAS G12C-GDP Covalently Binds & Traps in Inactive State

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

Bioanalytical Method Validation Workflow

The validation process ensures that the analytical method is suitable for its intended purpose.[3] This workflow outlines the key stages from sample receipt to final data reporting, adhering to regulatory guidelines.

G cluster_workflow Method Validation Workflow cluster_validation Validation Parameters Assessment Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Selectivity Selectivity Data_Processing->Selectivity Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Data_Processing->Recovery_Matrix Stability Stability Data_Processing->Stability

Caption: Workflow for bioanalytical method validation.

Detailed Experimental Protocol: LC-MS/MS Method Using this compound

This protocol is a representative example based on common practices described in the cited literature for quantifying Sotorasib in plasma using a stable isotope-labeled internal standard.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Sotorasib and this compound (IS) in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare intermediate working solutions for Sotorasib (for calibration standards and quality control samples) and this compound by diluting the stock solutions with 50:50 acetonitrile/water.

  • Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the Sotorasib working solutions to achieve a concentration range covering the expected study sample concentrations (e.g., 10.0 to 10,000 ng/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample (CS, QC, or study sample), add the this compound internal standard working solution.

  • Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reverse-phase column, such as a C18 column.[7][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[7][8]

  • Flow Rate: A typical flow rate is between 0.4 to 1.0 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Sotorasib and this compound. For example, a transition for Sotorasib could be m/z 561.58 → 417.19.[9]

4. Method Validation Parameters (in accordance with FDA/EMA Guidelines): [11][13]

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Sotorasib and the IS.

  • Calibration Curve and Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be assessed using a weighted linear regression model (e.g., 1/x²).

  • Accuracy and Precision: Analyze replicate QC samples (n≥5) at all concentration levels on different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[7]

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process (recovery) and the influence of matrix components on ionization (matrix effect).

  • Stability: Assess the stability of Sotorasib in the biological matrix under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Conclusion

The validation of bioanalytical methods is a regulatory requirement and a scientific necessity for drug development. For the quantification of Sotorasib, the use of its stable isotope-labeled internal standard, this compound, provides the most robust and reliable approach, minimizing analytical variability and ensuring data integrity. While alternative internal standards like Erlotinib and Umbralisib have been successfully used in validated methods, SIL-IS remains the gold standard. The choice of method should be guided by the specific requirements of the study, matrix, and available resources, with all validation parameters rigorously tested to meet the stringent criteria set by regulatory authorities like the FDA and EMA.

References

A Comparative Guide to Internal Standards for Sotorasib Quantification in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Sotorasib (B605408), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Sotorasib-d7, a stable isotope-labeled (SIL) internal standard, with commonly used non-deuterated internal standards. The comparison is supported by a review of published experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

In the realm of quantitative bioanalysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This mimicry allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations. Stable isotope-labeled internal standards are widely regarded as the gold standard for this purpose due to their close physicochemical similarity to the analyte.

Performance Comparison: this compound vs. Other Internal Standards

Internal StandardTypeKey Performance MetricsReference
[13C, D3]-Sotorasib Stable Isotope-LabeledPrecision and Accuracy: The method fully met FDA guidelines for all validation parameters, including precision, accuracy, selectivity, matrix effect, recovery, and stability.[1][2]
Umbralisib (B560156) Non-Isotope Labeled (Structural Analog)Precision: The % CV of intra-batch and inter-batch precision was 0.24% to 3.1%. Matrix Effect: The % CV for the matrix effect at low and high QC levels was 0.26% and 0.43%, respectively, indicating minimal impact. The study noted that a deuterated analog would be the ideal IS, but was unavailable.[3]
Erlotinib Non-Isotope Labeled (Structural Analog)Precision and Accuracy: The % bias and % CV (both intra- and inter-day) for all tested levels in all investigated matrices were lower than 15% as required by guidelines.[4][5]
Apalutamide Non-Isotope Labeled (Structural Analog)Precision: The % CV for intraday and interday precision ranged from 2.00% to 4.03%. Matrix Effect: The % CV for the matrix effect at low and high QC levels was 2.90% and 3.41%, respectively. Recovery: Average recoveries ranged from 98.07% to 102.41%.[6]
Carbamazepine Non-Isotope Labeled (Structural Analog)Precision and Accuracy: The method was fully validated according to guidance. Recovery and Matrix Effect: The recovery of sotorasib was between 85.3% and 92.1%, with matrix effects ranging from 91.2% to 98.7%.[7]

Key Observations:

  • Stable Isotope-Labeled Advantage: Methods employing the stable isotope-labeled internal standard, [13C, D3]-Sotorasib (a close analog of this compound), consistently report meeting rigorous regulatory guidelines for bioanalytical method validation.[1][2] The inherent similarity of SILs to the analyte allows for superior correction of analytical variability.

  • Performance of Non-Isotope Labeled Standards: While SILs are considered ideal, several studies have successfully developed and validated robust LC-MS/MS methods for Sotorasib using non-isotope labeled internal standards such as umbralisib, erlotinib, apalutamide, and carbamazepine. These methods have demonstrated acceptable precision, accuracy, and control over matrix effects.[3][4][5][6][7]

  • Method-Specific Considerations: The choice of a non-isotope labeled internal standard often depends on its structural similarity, chromatographic behavior, and ionization efficiency relative to Sotorasib. For instance, one study selected umbralisib based on its structural similarity and pKa value, as a deuterated analog was not accessible.[3]

Experimental Protocols

Below is a representative experimental protocol for the quantification of Sotorasib in human plasma using LC-MS/MS with an internal standard. This protocol is a composite based on several published methods.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., Waters Symmetry C18, 150 mm × 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.[3][6]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sotorasib: m/z 561.1 → 75.1 (example transition, specific fragments may vary by instrument and method).

      • This compound: m/z 568.1 → (corresponding fragment ion).

      • Other IS: Monitor the specific precursor and product ions for the chosen internal standard (e.g., Umbralisib: m/z 572.55 → 139.84).[3]

Visualizations

To further elucidate the context of Sotorasib analysis, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: A typical experimental workflow for the quantification of Sotorasib in plasma.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_mapk MAPK Pathway EGFR Growth Factor Receptor (e.g., EGFR) KRAS_G12C KRAS G12C (Constitutively Active) EGFR->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Sotorasib Sotorasib Sotorasib->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The KRAS G12C signaling pathway and the inhibitory action of Sotorasib.

References

A Guide to the Bioanalytical Cross-Validation of Sotorasib Assays Utilizing Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Sotorasib (B605408), a pivotal KRAS G12C inhibitor, with a focus on the role of its deuterated stable isotope-labeled internal standard, Sotorasib-d7. While direct cross-validation reports between distinct Sotorasib and this compound assays are not publicly available, this document outlines the established methodologies for Sotorasib quantification, which routinely employ a deuterated internal standard for enhanced accuracy and precision. This guide is intended to serve as a valuable resource for researchers and drug development professionals involved in the bioanalysis of Sotorasib.

Sotorasib and the Role of a Deuterated Internal Standard

Sotorasib is a first-in-class inhibitor targeting the KRAS G12C mutation, which is prevalent in various solid tumors, notably non-small cell lung cancer.[1][2] Accurate and precise quantification of Sotorasib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound is chemically identical to Sotorasib but has some of its hydrogen atoms replaced by deuterium.[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Sotorasib) and the internal standard (this compound), while both exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. This co-elution and similar behavior compensate for variability during sample processing, leading to more reliable and reproducible results.

Sotorasib Signaling Pathway

Sotorasib functions by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[4][5] This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK), which are critical for cell proliferation and survival.[1][4]

Sotorasib_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS G12C (Inactive) KRAS G12C (GDP-bound) SOS1->KRAS G12C (Inactive) GTP loading KRAS G12C (Active) KRAS G12C (GTP-bound) KRAS G12C (Inactive)->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Sotorasib Sotorasib Sotorasib->KRAS G12C (Inactive) Irreversible binding

Figure 1: Sotorasib's mechanism of action on the KRAS G12C signaling pathway.

Experimental Protocols

The bioanalytical methods for Sotorasib quantification in human plasma generally involve protein precipitation for sample preparation, followed by LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound internal standard working solution to all tubes except for the blank matrix samples.

  • Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio to the plasma volume).[6][7]

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[6][8][9]

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Sotorasib and this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Plasma_Sample Plasma Sample/ Standard/QC Add_IS Spike with This compound (IS) Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Generate Report Quantification->Report

Figure 2: A typical experimental workflow for the bioanalysis of Sotorasib.

Data Presentation: Performance of Sotorasib Bioanalytical Assays

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Sotorasib in human plasma, as reported in the literature. These methods adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA.[10][11][12][13]

Table 1: Sotorasib Assay Validation Parameters

ParameterMethod 1 (Wong et al., 2022)[10]Method 2 (Kruithof et al., 2023)[6][7]Method 3 (Sunkara et al., 2023)[14]
Internal Standard [13C, D3]-SotorasibDeuterated Sotorasib (unspecified)Apalutamide
Linear Range 10.0 - 10,000 ng/mL25 - 2500 ng/mL0.375 - 15.0 µg/mL
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Matrix Human PlasmaHuman PlasmaHuman Plasma

Table 2: Accuracy and Precision Data for Sotorasib Quantification

Quality Control LevelMethod 1 (Wong et al., 2022)[10]Method 2 (Kruithof et al., 2023)[6][7]Method 3 (Sunkara et al., 2023)[14]
%Bias (Accuracy) / %CV (Precision) %Bias (Accuracy) / %CV (Precision) %Bias (Accuracy) / %CV (Precision)
Low QC Meets FDA guidelinesWithin ±15%%CV: 2.00 - 4.03%
Medium QC Meets FDA guidelinesWithin ±15%%CV: 2.00 - 4.03%
High QC Meets FDA guidelinesWithin ±15%%CV: 2.00 - 4.03%

Note: Specific numerical values for accuracy and precision were not detailed in all publications but were stated to be within the accepted regulatory limits (typically ±15% for bias and ≤15% for CV, except for the Lower Limit of Quantification which can be ±20% and ≤20% respectively).

Table 3: Stability of Sotorasib in Human Plasma

Stability ConditionMethod 1 (Wong et al., 2022)[10]Method 2 (Kruithof et al., 2023)[6][7]Method 3 (Sunkara et al., 2023)[14]
Room Temperature StableAt least 3 daysShort-term (19 hours at 25°C) - Stable
Refrigerated (4°C) StableAt least 7 daysNot Reported
Frozen (-80°C) StableAt least 3 monthsLong-term (36 days at -70°C) - Stable
Freeze/Thaw Cycles StableStable3 cycles - Stable

Conclusion

The bioanalysis of Sotorasib is well-established, with multiple validated LC-MS/MS methods reported in the scientific literature. The consistent use of a deuterated internal standard, such as this compound, underscores its critical role in ensuring the accuracy, precision, and robustness of the assay. The data presented demonstrates that these methods are reliable for the quantification of Sotorasib in human plasma and are suitable for supporting clinical and non-clinical studies. While direct cross-validation studies are not explicitly published, the adherence of these methods to stringent regulatory guidelines indicates a high degree of confidence in their performance and transferability. Researchers can leverage these established protocols as a strong foundation for their own bioanalytical work with Sotorasib.

References

Sotorasib-d7 Performance Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Sotorasib (B605408), a potent KRAS G12C inhibitor, and its deuterated internal standard, Sotorasib-d7, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of mass spectrometer significantly influences the sensitivity, specificity, and overall performance of the analytical method. This guide provides a comprehensive comparison of this compound performance on commonly used mass spectrometry platforms, supported by experimental data from published literature.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative performance of Sotorasib analysis, utilizing a deuterated internal standard, on different triple quadrupole mass spectrometers as reported in various studies. A general comparison of typical performance characteristics between triple quadrupole and high-resolution mass spectrometry (HRMS) is also provided to offer a broader perspective.

Table 1: Performance of Sotorasib Analysis on Triple Quadrupole Mass Spectrometers

ParameterSCIEX QTRAP 5500[1]Waters Xevo TQ-S[2][3]Waters (Model not specified)[4][5]
Linearity Range 2.50 - 50.00 ng/mLNot explicitly stated for Sotorasib4 - 4000 nM
Lower Limit of Quantification (LLOQ) 2.50 ng/mLNot explicitly stated for Sotorasib4 nM
Intra-day Precision (%CV) 0.24 - 3.1 %Not explicitly stated for Sotorasib< 15 %
Inter-day Precision (%CV) < 15 %Not explicitly stated for Sotorasib< 15 %
Accuracy (%Bias) Not explicitly statedNot explicitly stated for Sotorasib< 15 %
Internal Standard UmbralisibNot explicitly stated for SotorasibErlotinib

Table 2: General Performance Comparison: Triple Quadrupole vs. High-Resolution Mass Spectrometry (HRMS)

ParameterTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF)
Primary Use Targeted QuantitationTargeted and Untargeted Analysis, Screening
Sensitivity High (pg to fg range)[6]High, comparable to QqQ for many applications[7]
Selectivity High (using Multiple Reaction Monitoring - MRM)Very High (based on accurate mass measurement)
Mass Accuracy Low ResolutionHigh Resolution (< 5 ppm)
Linear Dynamic Range 3-5 orders of magnitude3-5 orders of magnitude[8]
Method Development Requires compound-specific optimization (MRM transitions)Generic methods applicable, less optimization needed[9]
Retrospective Analysis Not possiblePossible due to full-scan data acquisition[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following are summaries of experimental protocols used for the analysis of Sotorasib in biological matrices.

Method 1: Sotorasib Quantification in Human Plasma using SCIEX QTRAP 5500[1]
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • HPLC System: Waters Alliance e-2695

    • Column: Waters Symmetry C18 (150×4.6 mm, 3.5 µm)

    • Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate buffer (pH 4.0) (50:50 v/v)

    • Flow Rate: 1.0 mL/min

  • Mass Spectrometry:

    • Instrument: SCIEX QTRAP 5500

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative MRM mode

    • MRM Transitions:

      • Sotorasib: m/z 561.58 → 417.19

      • Umbralisib (IS): m/z 572.55 → 139.84

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 550.00 °C

      • Collision Gas (CAD): 7.00 psi

Method 2: Sotorasib and Metabolite Quantification in Mouse Matrices using a Triple Quadrupole MS[4][5]
  • Sample Preparation: Protein precipitation in a 96-well plate format.

  • Chromatography:

    • UPLC System: Not specified

    • Column: Acquity UPLC BEH C18

    • Mobile Phase: Gradient elution with Methanol and 0.1% Formic Acid in water (v/v)

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer (model not specified)

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualization

The following diagrams illustrate the typical analytical workflow for this compound and the signaling pathway it targets.

analytical_workflow Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Spike Spike with this compound (IS) BiologicalMatrix->Spike ProteinPrecipitation Protein Precipitation Spike->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (e.g., C18 column) Supernatant->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI+) LC_Separation->MS_Ionization MS_Detection MS Detection (MRM Mode) MS_Ionization->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Sotorasib CalibrationCurve->Quantification

Caption: General analytical workflow for this compound quantification.

KRAS_Pathway Simplified KRAS Signaling Pathway and Sotorasib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversibly binds to G12C mutant, traps in inactive state

References

Inter-laboratory comparison of Sotorasib quantification using Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sotorasib (B605408) Quantification by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sotorasib, a potent KRAS G12C inhibitor. While a formal inter-laboratory comparison using Sotorasib-d7 has not been publicly documented, this guide compiles and compares data from several independent validation studies. The use of a stable isotope-labeled internal standard, such as this compound or [¹³C, D₃]-sotorasib, is a critical component for ensuring accuracy and precision in bioanalytical methods. This document summarizes the performance of various analytical methods to aid researchers in selecting or developing robust quantification assays.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of Sotorasib in biological matrices. This allows for a direct comparison of linearity, sensitivity, accuracy, and precision across various validated assays.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Internal Standard (IS) [¹³C, D₃]-Sotorasib[1][2]Erlotinib[3][4]Carbamazepine[5][6]Umbralisib[7]Apalutamide[8]
Matrix Human Plasma[1][2]Mouse Plasma & Tissues[3][4]Rat Plasma[5][6]Human Plasma[7]Biological Matrices[8]
Linearity Range (ng/mL) 10.0 - 10,000[1][2]2 - 2,000[3][4]0.5 - 500[5]2.5 - 50[7]375 - 15,000[8]
LLOQ (ng/mL) 10.0[1]2[3][4]0.5[5]2.5[7]0.375 (µg/mL)[8]
Intra-day Precision (%CV) Meets FDA guidelines[1][2]1.7 - 9.2%[3][4]Not explicitly stated0.24 - 3.17%[7]2.00 - 4.03%[8]
Inter-day Precision (%CV) Meets FDA guidelines[1][2]1.7 - 9.2%[3][4]Not explicitly stated0.24 - 3.17%[7]2.00 - 4.03%[8]
Accuracy (% Bias) Meets FDA guidelines[1][2]90.7 - 111.4%[3][4]Acceptable[5]Not explicitly statedNot explicitly stated
Recovery (%) Meets FDA guidelines[2]Not explicitly stated> 98.5%[1]Not explicitly stated98.07 - 102.41%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summarized protocols from the cited studies.

Method 1: Quantification in Human Plasma using [¹³C, D₃]-Sotorasib[1][2]
  • Sample Preparation: 25 µL of human plasma is subjected to protein precipitation with 125 µL of methanol (B129727) containing the internal standard, [¹³C, D₃]-sotorasib.

  • Chromatography: A Phenomenex Kinetex C8 column (3.0 mm × 50 mm, 2.6 μm) is used with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Mass Spectrometry: Analysis is performed on a SCIEX API 4000 system using electrospray ionization in positive ion mode (ESI+).

Method 2: Quantification in Mouse Plasma and Tissues using Erlotinib[3][4]
  • Sample Preparation: Protein precipitation of plasma or tissue homogenates is performed using acetonitrile (B52724) containing the internal standard, erlotinib, in a 96-well format.

  • Chromatography: An Acquity UPLC® BEH C18 column is used for separation.

    • Mobile Phase: Gradient elution with methanol and 0.1% formic acid in water.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode.

Method 3: Quantification in Rat Plasma using Carbamazepine[5][6]
  • Sample Preparation: A single-step protein precipitation is performed on rat plasma samples.

  • Chromatography: A Waters XBridge C18 column (50 mm × 2.1 mm, 3.5 μm) is used for separation.

  • Mass Spectrometry: Analysis is conducted in electrospray ionization positive ion (ESI+) mode.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Sotorasib in a biological matrix using a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Methanol/Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Supernatant onto LC Column E->F Transfer G Chromatographic Separation (e.g., C18 column) F->G H Ionization (ESI+) G->H I Mass Spectrometry Detection (MRM) H->I J Peak Integration (Sotorasib & this compound) I->J Acquire Data K Calculate Peak Area Ratios J->K L Quantification using Calibration Curve K->L

Caption: Workflow for Sotorasib quantification by LC-MS/MS.

References

Revolutionizing Sotorasib Quantification: A Comparative Guide to the Accuracy and Precision of Sotorasib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies like Sotorasib (B605408) has marked a significant milestone in the treatment of KRAS G12C-mutated cancers. To ensure optimal therapeutic outcomes and to advance clinical research, the accurate and precise quantification of Sotorasib in biological matrices is paramount. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS). This guide provides an objective comparison of Sotorasib-d7, a deuterated internal standard, with other commonly used alternatives, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the benchmark for quantitative bioanalysis.[1] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This near-perfect chemical mimicry allows for the correction of variability throughout the entire analytical process, including sample extraction, and potential matrix effects, leading to superior accuracy and precision.[1][2]

Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in the development of a robust LC-MS/MS assay. While various compounds can be employed, their ability to mimic the analyte of interest dictates the quality of the resulting data. The following table summarizes the performance of Sotorasib quantification assays using different internal standards, based on published validation data.

Internal StandardAnalyteMatrixAccuracy (% Bias)Precision (% CV)Key AdvantagesKey Disadvantages
This compound (or equivalent [¹³C, D₃]-Sotorasib) SotorasibHuman PlasmaWithin ±15%[3][4][5]< 15%[3][4][5]Co-elution with analyte, identical extraction recovery and ionization response, leading to the most effective correction for matrix effects.[1]Higher cost compared to non-isotopically labeled standards.
Erlotinib SotorasibMouse Plasma< 15%[6]< 15%[6]Commercially available and cost-effective.Different chemical structure and chromatographic behavior from Sotorasib, may not fully compensate for matrix effects.
Apalutamide SotorasibBiological MatricesNot explicitly stated, but method validated as per FDA guidelines.[7]2.00-4.03%[7][8]Cost-effective alternative.Significant structural and polarity differences from Sotorasib, leading to different chromatographic retention times and potential for differential matrix effects.

Table 1: Comparison of Internal Standard Performance in Sotorasib Quantification Assays

As evidenced by the data, assays utilizing a deuterated internal standard consistently meet the stringent requirements of regulatory guidelines for bioanalytical method validation. While alternative standards like Erlotinib and Apalutamide have been successfully used in validated methods, the principle of isotope dilution with a deuterated standard provides the highest level of analytical certainty.[1][9]

Experimental Protocols

A detailed methodology is crucial for replicating and validating these findings. The following is a generalized protocol for the quantification of Sotorasib in plasma using this compound as an internal standard, based on common practices in published literature.[3][5][7]

1. Preparation of Stock and Working Solutions:

  • Sotorasib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sotorasib in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • Working Solutions: Prepare serial dilutions of the Sotorasib stock solution to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration (e.g., 40 ng/mL).[3]

2. Sample Preparation (Protein Precipitation):

  • To a 25 µL aliquot of plasma sample, add 125 µL of the this compound internal standard working solution (in methanol).[3]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used (e.g., Acquity UPLC BEH C18 or Phenomenex Kinetex C8).[3][6]

    • Mobile Phase: A gradient elution with two mobile phases is common. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[3][6][7]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Sotorasib and this compound are monitored. For Sotorasib, a common transition is m/z 561.09 → 316.84.[7]

4. Data Analysis:

  • The peak area ratio of Sotorasib to this compound is calculated.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Sotorasib in the unknown samples is determined from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the quantification of Sotorasib using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation plasma->precip is This compound (IS) is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms ratio Peak Area Ratio (Analyte/IS) ms->ratio cal Calibration Curve ratio->cal quant Quantification cal->quant

References

Linearity of Sotorasib Quantification: A Comparative Analysis of Methods Using Sotorasib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity of sotorasib (B605408) quantification in biological matrices, with a focus on methods employing a stable isotope-labeled internal standard, such as sotorasib-d7. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This document summarizes key performance data from published studies and details the experimental protocols to aid researchers in the selection and implementation of appropriate quantification methods.

Comparative Linearity of Sotorasib Quantification Methods

The linearity of an analytical method is a critical parameter demonstrating that the instrument response is directly proportional to the concentration of the analyte over a given range. For the quantification of sotorasib, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed, showcasing excellent linearity. The table below summarizes the linear ranges and correlation coefficients from several studies. While some studies explicitly used [¹³C, D₃]-sotorasib, this compound serves the same purpose as a stable isotope-labeled internal standard.

MethodInternal StandardMatrixLinear RangeCorrelation Coefficient (r²)
LC-MS/MS[¹³C, D₃]-SotorasibHuman Plasma10.0–10,000 ng/mLNot Reported
LC-MS/MSErlotinibMouse Plasma4–4000 nMNot Reported
LC-MS/MSNot SpecifiedHuman Plasma25–2500 ng/mLNot Reported
HPLC-UVNot SpecifiedHuman Plasma0.10–20.0 µg/mL0.9999[1]
LC-MS/MSErlotinibMouse Plasma & Tissues2–2000 ng/mLNot Reported
LC-MS/MSUmbralisibHuman Plasma2.50–50.00 ng/mL0.999[2]
LC-MS/MSApalutamideBiological Matrices0.375–15.0 µg/mL0.9996[3]

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of sotorasib in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is commonly used for the extraction of sotorasib and its internal standard from plasma samples.[4][5]

  • Aliquoting: 25 µL of human plasma sample is aliquoted into a microcentrifuge tube.

  • Internal Standard Fortification: The sample is fortified with a working solution of the internal standard (e.g., this compound or [¹³C, D₃]-sotorasib) in methanol (B129727).[4]

  • Protein Precipitation: Proteins are precipitated by adding an organic solvent, typically methanol or acetonitrile (B52724).[4][6]

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing sotorasib and the internal standard is transferred to a new plate or vial for analysis.

  • Dilution: The supernatant may be further diluted with a water/methanol mixture before injection into the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column with gradient elution.

  • Chromatographic Column: A column such as a Phenomenex Kinetex C8 (3.0 mm × 50 mm, 2.6 μm) or an Acquity UPLC BEH C18 is commonly employed.[4][5]

  • Mobile Phase: The mobile phase usually consists of two components:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).[5][7]

    • Mobile Phase B: An organic solvent like methanol or acetonitrile with 0.1% formic acid.[5][7]

  • Elution: A gradient elution is used to separate sotorasib from other matrix components.[4][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.[5][6]

  • Detection: Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both sotorasib and the internal standard.[2][5]

Method Comparison: Stable Isotope-Labeled vs. Other Internal Standards

The choice of internal standard is critical for the accuracy and reliability of a bioanalytical method.

  • This compound ([¹³C, D₃]-Sotorasib): The ideal internal standard is a stable isotope-labeled version of the analyte. This compound is a deuterium-labeled analog of sotorasib.[8] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer. This allows for effective correction of any variations during sample processing and analysis, leading to higher precision and accuracy. Several validated methods have successfully used stable isotope-labeled sotorasib.[4]

  • Alternative Internal Standards (Erlotinib, Umbralisib, Apalutamide): In the absence of a stable isotope-labeled internal standard, other compounds with similar physicochemical properties can be used.[2][3][5] While these can provide acceptable results, they may not perfectly mimic the behavior of sotorasib during extraction and ionization, potentially leading to greater variability in the results. The validation of methods using these alternative internal standards has demonstrated good linearity and precision.[2][3][5][6]

Experimental Workflow for Sotorasib Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (25 µL) add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Vortex & Centrifuge protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer dilution Dilute Supernatant supernatant_transfer->dilution injection Inject into LC-MS/MS dilution->injection chromatography Chromatographic Separation (C8 or C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification linearity_assessment Linearity Assessment (Calibration Curve) quantification->linearity_assessment

Caption: Experimental workflow for the quantification of sotorasib in plasma using LC-MS/MS.

References

Sotorasib Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

The choice of an appropriate internal standard is a critical determinant of accuracy and reliability in the bioanalysis of Sotorasib (B605408), a potent KRAS G12C inhibitor. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Sotorasib-d7, and structural analogs, supported by experimental data from published literature. The selection of an internal standard is pivotal for mitigating matrix effects and ensuring robust quantification in complex biological matrices such as plasma.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and experiences identical extraction recovery. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analogs are also employed as a practical alternative. This guide explores the performance of both approaches in the context of Sotorasib quantification.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the performance characteristics of bioanalytical methods for Sotorasib using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various validated methods and highlights key performance metrics.

ParameterSotorasib with Stable Isotope-Labeled IS ([¹³C, D₃]-Sotorasib)Sotorasib with Structural Analog IS (Umbralisib)Sotorasib with Structural Analog IS (Erlotinib)
Linearity Range 10.0–10,000 ng/mL[1][2][3]2.50-50.00 ng/ml[4]4 - 4000 nM
Correlation Coefficient (r²) Not explicitly stated, but method met FDA guidelines[1][2][3]0.999[4]Not explicitly stated, but method met guidelines[5][6]
Intra-batch Precision (%CV) Met FDA guidelines[1][2][3]0.24 to 3.1%[4]< 15%[5][6]
Inter-batch Precision (%CV) Met FDA guidelines[1][2][3]0.24 to 3.1%[4]< 15%[5][6]
Accuracy (%Bias) Met FDA guidelines[1][2][3]Within acceptable limits per FDA/ICH guidelines[4]< 15%[5][6]
Matrix Effect Fully met FDA guidelines, indicating minimal matrix effect[1][2][3]Internal standard normalized matrix factor indicated acceptable ionization[4]No significant matrix effect observed[7]
Recovery Fully met FDA guidelines[1][2][3]Not explicitly stated, but method was validated90.0 - 96.3% for Sotorasib, 92.6% for Erlotinib[7]

The Rationale for Internal Standard Selection

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between ideal performance and practical considerations. The following diagram illustrates the logical relationship in their application for LC-MS analysis.

G cluster_0 Internal Standard Selection for Sotorasib LC-MS/MS cluster_1 Choice of Internal Standard cluster_2 Bioanalytical Workflow cluster_3 Data Analysis & Outcome Analyte Sotorasib in Biological Matrix SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) Analyte->SIL_IS Ideal Co-elution & Ionization Tracking SA_IS Structural Analog (SA) IS (e.g., Umbralisib, Erlotinib) Analyte->SA_IS Similar Chemical Properties SamplePrep Sample Preparation (e.g., Protein Precipitation) SIL_IS->SamplePrep Quantification Quantification (Analyte/IS Peak Area Ratio) SIL_IS->Quantification Compensates for Matrix Effects & Ion Suppression/Enhancement SA_IS->SamplePrep SA_IS->Quantification Corrects for Variability in Sample Processing LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection MS_Detection->Quantification Result Accurate & Precise Sotorasib Concentration Quantification->Result

References

A Comparative Guide to Assessing the Isotopic Purity of Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Sotorasib-d7, a deuterated analog of the KRAS G12C inhibitor, Sotorasib (B605408). The accurate determination of isotopic purity is critical for its application as an internal standard in quantitative bioanalysis. This document outlines the relevant biological pathways, experimental protocols, and comparative data essential for researchers in pharmacology and drug development.

Introduction to Sotorasib and the Role of Deuteration

Sotorasib (AMG 510) is a first-in-class, orally administered small molecule that specifically and irreversibly targets the KRAS G12C mutant protein. This mutation is a key oncogenic driver in several cancers, particularly non-small cell lung cancer (NSCLC).[1] Sotorasib functions by covalently binding to the unique cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[2][3] This action prevents downstream signaling that promotes cellular proliferation and survival.[2]

Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their stable heavy isotope, deuterium (B1214612).[4][5] this compound is primarily used as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS).[6] Its key advantage is that it co-elutes with the non-deuterated analyte (Sotorasib) but is distinguishable by its higher mass, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[4] Therefore, verifying its chemical and isotopic purity is paramount.

Sotorasib's Mechanism of Action: The KRAS G12C Signaling Pathway

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling. Sotorasib specifically binds to the inactive GDP-bound form of KRAS G12C, preventing its activation and inhibiting the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1]

G cluster_upstream Upstream Activation cluster_kras KRAS G12C Cycle cluster_downstream Downstream Signaling Pathways Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP Impaired GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversibly Binds & Traps in Inactive State

Caption: Sotorasib inhibits the constitutively active KRAS G12C signaling pathway.

Analytical Methodologies for Isotopic Purity Assessment

The primary techniques for characterizing deuterated compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] When combined, they provide a comprehensive profile of a compound's identity, chemical purity, and isotopic distribution.

Comparison of Key Analytical Techniques

TechniqueApplication for this compound AnalysisStrengthsLimitations
LC-MS/MS Determines isotopic enrichment and distribution by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Used for quantitative analysis.[7][8][9]High sensitivity and selectivity; provides molecular weight confirmation; ideal for verifying isotopic incorporation and detecting non-deuterated species.Provides limited information on the specific location of deuterium atoms.
NMR Spectroscopy Confirms the precise location of deuterium labeling by observing the absence of signals in ¹H NMR spectra or direct detection in ²H NMR.[10]Provides definitive structural information and site-specific location of deuterium atoms; can quantify the level of deuteration at each labeled position.[7]Lower sensitivity compared to MS; requires higher sample concentrations.

Experimental Protocols

An effective workflow for assessing the purity of this compound integrates both LC-MS/MS and NMR analysis.

G start This compound Reference Standard prep Sample Preparation (Dissolve in appropriate solvent, e.g., DMSO/Methanol) start->prep split prep->split lcms_analysis LC-MS/MS Analysis split->lcms_analysis Aliquot 1 nmr_analysis NMR Analysis (¹H and/or ²H NMR) split->nmr_analysis Aliquot 2 lcms_data Data Processing: - Determine m/z for Sotorasib & this compound - Calculate isotopic purity (%) lcms_analysis->lcms_data nmr_data Data Processing: - Assign signals - Confirm site of deuteration - Quantify deuterium incorporation nmr_analysis->nmr_data report Final Purity Assessment (Combine MS and NMR data) lcms_data->report nmr_data->report

Caption: Integrated workflow for the analytical characterization of this compound.

A. Protocol for Isotopic Purity by LC-MS/MS

This protocol is adapted from established methods for Sotorasib quantification.[8][11][12]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a dilution to a final concentration of approximately 100-1000 ng/mL.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[8]

    • Mobile Phase: Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., methanol or acetonitrile).[8]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-product ion transitions.

    • Data Acquisition: Monitor the transitions for both Sotorasib (non-deuterated) and this compound. The presence of a signal at the m/z of Sotorasib in the this compound sample indicates isotopic impurity.

  • Data Analysis: Calculate the isotopic purity by comparing the peak area of the this compound species to the sum of the peak areas of all isotopic variants, including the non-deuterated form.

B. Protocol for Site of Deuteration by NMR

  • Sample Preparation: Dissolve an accurately weighed sample (typically 1-5 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Compare the spectrum to that of a non-deuterated Sotorasib reference standard.

    • The reduction or absence of signal intensity at specific chemical shifts confirms the location and extent of deuterium incorporation.

  • ²H NMR Acquisition (Optional):

    • Acquire a deuterium NMR spectrum. This provides direct evidence of the deuterium atoms and can be used for quantification.

Quantitative Data and Comparison

The following tables summarize the expected analytical data for this compound and its non-deuterated counterpart.

Table 1: Comparative Mass Spectrometry Data

AnalyteParent Ion (m/z) [M+H]⁺Major Product Ion (m/z)Notes
Sotorasib561.1316.8[11]Data corresponds to the non-deuterated molecule.
This compound ~568.1~316.8 or ~323.8Parent ion mass is increased by 7 Da. The product ion mass may or may not shift depending on whether the fragmentation involves the loss of the deuterated portion of the molecule.

Table 2: Typical Certificate of Analysis Specifications for this compound

ParameterSpecificationMethodPurpose
Chemical Purity≥98%HPLC/UPLCEnsures the sample is free from non-related chemical impurities.
Isotopic Purity ≥99 atom % DMass SpectrometryConfirms the percentage of molecules that are the desired deuterated species (this compound) versus other isotopic variants (d0 to d6).
Deuterium Incorporation >98%¹H NMRConfirms that deuteration occurred at the intended positions on the molecule.

Note: A vendor specification for this compound reported a purity of 98.90%.[6]

Comparison with Alternative Internal Standards

While this compound is an excellent internal standard, other options exist. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound , [¹³C, D₃]-Sotorasib[9]Considered the "gold standard"; identical chromatographic behavior and extraction recovery to the analyte.Higher cost of synthesis; requires verification of isotopic purity to prevent cross-signal interference.
Structural Analog Erlotinib[8], Apalutamide[11]More readily available and less expensive than SIL standards.May have different chromatographic retention times, extraction efficiencies, and ionization responses than the analyte, potentially leading to less accurate quantification.

Conclusion

The assessment of isotopic purity for this compound is a critical quality control step that ensures its reliability as an internal standard for pharmacokinetic and other quantitative studies. A combined analytical approach utilizing high-resolution LC-MS/MS and NMR spectroscopy provides the most comprehensive characterization. While LC-MS/MS confirms the overall isotopic enrichment and molecular identity, NMR is indispensable for verifying the specific location of deuterium incorporation. Compared to structural analogs, stable isotope-labeled standards like this compound offer superior accuracy for the bioanalysis of Sotorasib, making the rigorous validation of their isotopic purity an essential procedure for any research application.

References

The Gold Standard: Why Deuterated Internal Standards Reign Supreme in Sotorasib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Regulatory Compliance and Performance

For researchers, scientists, and drug development professionals in the pharmaceutical industry, the robust and reliable quantification of drug candidates in biological matrices is paramount. This is particularly true for targeted therapies like Sotorasib, a KRAS G12C inhibitor, where accurate pharmacokinetic data is crucial for determining safety and efficacy. A critical component of the bioanalytical methods used for this purpose is the internal standard (IS), which corrects for variability during sample processing and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation, with a strong preference for the use of stable isotope-labeled internal standards (SIL-ISs), such as the deuterated Sotorasib-d7.

This guide provides a comprehensive comparison of the performance of a deuterated internal standard for Sotorasib analysis against commonly used non-deuterated alternatives, supported by experimental data. It also offers detailed experimental protocols for key validation experiments, adhering to regulatory expectations.

Unparalleled Performance: Deuterated vs. Non-Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Sotorasib. By replacing seven hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by a mass spectrometer. However, its behavior during extraction, chromatography, and ionization is virtually identical to the unlabeled drug. This co-elution and analogous response provide superior compensation for matrix effects and other sources of analytical variability.

In contrast, non-deuterated internal standards, often referred to as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less accurate and precise results, particularly in complex biological matrices.

Here, we compare the performance of a validated LC-MS/MS method for Sotorasib using a stable isotope-labeled internal standard ([¹³C, D₃]-Sotorasib, a close surrogate for this compound) with methods employing various non-deuterated internal standards.

Validation Parameter Deuterated IS ([¹³C, D₃]-Sotorasib) Umbralisib Apalutamide Erlotinib
Intra-day Precision (%CV) Not explicitly stated, but method met FDA guidelines0.24 - 3.132.00 - 4.03< 15
Inter-day Precision (%CV) Not explicitly stated, but method met FDA guidelinesNot explicitly statedNot explicitly stated< 15
Accuracy (%Bias) Not explicitly stated, but method met FDA guidelinesWithin acceptable limitsWithin acceptable limits< 15
Matrix Effect (%CV) Met FDA guidelines1.02.90 - 3.41Not explicitly stated
Recovery (%) Met FDA guidelines>95%98.07 - 102.41Not explicitly stated

This table summarizes data from multiple sources. The method using [¹³C, D₃]-Sotorasib was validated according to FDA guidelines, implying that all parameters met the acceptance criteria (typically ±15% for accuracy and ≤15% CV for precision).[1]

Experimental Protocols: A Roadmap to Robust Bioanalysis

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Sotorasib using a deuterated internal standard, consistent with regulatory guidelines.

Stock and Working Solution Preparation
  • Sotorasib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sotorasib in a suitable organic solvent (e.g., DMSO).

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the Sotorasib stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a concentration that provides an optimal response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add the Sotorasib working solution (for calibration and QC samples) or a blank solvent (for blank and zero samples).

  • Add 200 µL of the this compound working solution in a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Sotorasib and this compound in multiple reaction monitoring (MRM) mode.

Key Validation Experiments
  • Objective: To demonstrate that the method can differentiate and quantify Sotorasib and this compound from endogenous matrix components.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked only with this compound.

    • Analyze blank matrix samples spiked with Sotorasib at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Sotorasib and this compound in the blank samples.

  • Objective: To assess the impact of matrix components on the ionization of Sotorasib and this compound.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source at low and high QC concentrations:

      • Set A: Spike Sotorasib and this compound into the post-extraction blank matrix.

      • Set B: Spike Sotorasib and this compound into a neat solution (e.g., mobile phase).

    • Calculate the matrix factor (MF) by comparing the peak areas of Sotorasib in Set A to Set B.

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.

  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The CV should not exceed 15% (20% for LLOQ).

  • Objective: To evaluate the stability of Sotorasib in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze QC samples after subjecting them to specific conditions, including:

      • Freeze-thaw stability: Multiple freeze-thaw cycles.

      • Short-term bench-top stability: Storage at room temperature for a defined period.

      • Long-term stability: Storage at a specified temperature (e.g., -80°C) for an extended duration.

      • Post-preparative stability: Storage in the autosampler before injection.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Path to Reliable Data

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_for_Internal_Standard_Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Biological Matrix (e.g., Plasma) spike_analyte Spike with Sotorasib (Calibration & QC Samples) start->spike_analyte spike_is Add this compound (IS) & Protein Precipitant spike_analyte->spike_is vortex Vortex spike_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Peak Area Ratio) detect->quantify selectivity Selectivity quantify->selectivity matrix_effect Matrix Effect quantify->matrix_effect accuracy_precision Accuracy & Precision quantify->accuracy_precision stability Stability quantify->stability

Caption: Workflow for bioanalytical sample processing and validation.

Signaling_Pathway cluster_pathway KRAS Signaling Pathway Inhibition by Sotorasib RTK Receptor Tyrosine Kinase (RTK) RAS_GDP KRAS(G12C)-GDP (Inactive) RTK->RAS_GDP GEFs RAS_GTP KRAS(G12C)-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GTP hydrolysis (impaired in G12C) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) RAS_GTP->Downstream Sotorasib Sotorasib Sotorasib->RAS_GDP Covalent Binding (Irreversible Inhibition) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of Sotorasib inhibition of the KRAS signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Sotorasib-d7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Sotorasib-d7, a deuterated analog of the targeted cancer therapeutic Sotorasib, is a critical aspect of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.

While some safety data sheets (SDS) for this compound may classify it as non-hazardous, the parent compound, Sotorasib, is identified as a skin and eye irritant.[1][2] Prudent laboratory practice dictates treating this compound with the same level of caution as its non-deuterated counterpart and managing it as a hazardous chemical waste. Disposal should always be conducted in accordance with federal, state, and local regulations.[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][5]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, compatible, and sealable hazardous waste container.[6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless compatibility has been verified. The container must be labeled with "Hazardous Waste" and a complete list of its chemical constituents, including their approximate concentrations.[7]

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of immediately into a designated sharps container to prevent accidental punctures.

  • Empty Containers: Containers that once held this compound should be managed as hazardous waste.[8] If institutional policy allows, containers may be considered "RCRA empty" if they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[9]

2. Spill Management:

In the event of a spill, evacuate personnel from the immediate area to ensure safety.[1][5] For small spills, trained personnel wearing appropriate PPE should:

  • Cover the spill with a suitable absorbent material.[1]

  • Carefully collect the absorbent material and place it in a sealed container for hazardous waste.[1]

  • Clean the spill area with a decontaminating solution, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

3. Storage and Final Disposal:

  • Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be under the direct control of laboratory personnel and should have secondary containment to prevent the spread of potential leaks.

  • Ensure all waste containers are tightly sealed to prevent the release of vapors.[5]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this compound waste through standard trash or down the sanitary sewer.[6] The EHS department will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, which typically involves incineration.[8]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the recommended storage conditions for the compound to maintain its stability, which is crucial for both research integrity and safe management.

Storage ConditionDurationNotes
In solvent at -80°C6 months
In solvent at -20°C1 monthShould be stored under nitrogen.
Shipping< 2 weeksAt room temperature.

Data sourced from MedChemExpress Safety Data Sheet.[5][10]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the recommended workflow for handling this compound and the logical pathway for its proper disposal.

G cluster_handling This compound Handling Workflow cluster_disposal Waste Generation and Segregation cluster_collection Waste Collection and Storage cluster_final Final Disposal A Weighing and Preparation in Fume Hood B Experimental Use A->B C Decontamination of Work Surfaces B->C D Unused Solid this compound B->D E Contaminated Labware (Gloves, Wipes) B->E F Liquid Waste Solutions B->F G Contaminated Sharps B->G H Labeled Solid Hazardous Waste Container D->H E->H I Labeled Liquid Hazardous Waste Container F->I J Sharps Container G->J K Store in Secondary Containment in SAA H->K I->K J->K L Schedule EHS Pickup K->L M Licensed Vendor Incineration L->M G start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Waste Container is_liquid->solid_container No store_saa Store in Designated Satellite Accumulation Area sharps_container->store_saa liquid_container->store_saa solid_container->store_saa ehs_pickup Arrange for EHS Disposal store_saa->ehs_pickup

References

Personal protective equipment for handling Sotorasib-d7

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Sotorasib-d7, a deuterium-labeled version of the KRAS G12C inhibitor, Sotorasib. While the Safety Data Sheet (SDS) for this compound states it is not a hazardous substance, the parent compound, Sotorasib, is classified as hazardous.[1][2] Therefore, it is imperative to adopt stringent safety protocols as a precautionary measure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on the more conservative guidelines for Sotorasib.

Body PartRequired PPESpecifications and Recommendations
Hands Double Nitrile GlovesWear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be worn over the cuff of the lab coat. Change gloves immediately if contaminated or damaged.[3][4]
Body Disposable GownA disposable, long-sleeved gown that is impervious to hazardous drugs is required. Ensure the gown provides full coverage.[3][4]
Eyes & Face Safety Goggles & Face ShieldUse safety goggles to protect against splashes. A full-face shield should be worn in addition to goggles when there is a risk of splashing or aerosolization.[4][5]
Respiratory NIOSH-approved RespiratorFor procedures that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator is necessary.[4][5]

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls and Safe Handling
  • Ventilation: All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The recommended storage temperature is -20°C.[2]

Accidental Release and Exposure Protocol

In the event of a spill or accidental exposure, immediate and decisive action is required.

  • Spill Cleanup:

    • Evacuate the immediate area and restrict access.

    • Wear full PPE as outlined above before attempting to clean the spill.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, absorb with an inert material.

    • Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limit (OEL) for Sotorasib 24 µg/m³ (8-hour time-weighted average)Amgen

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Full PPE B Work in Fume Hood A->B C Weigh/Prepare Solution B->C D Conduct Experiment C->D E Decontaminate Work Area D->E Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Segregate Hazardous Waste E->F G Doff PPE F->G H Dispose of Waste G->H Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.